molecular formula C12H18ClNOS B2610999 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride CAS No. 2094147-68-7

3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride

Cat. No.: B2610999
CAS No.: 2094147-68-7
M. Wt: 259.79
InChI Key: GQTORBHBKHCRRX-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride is a useful research compound. Its molecular formula is C12H18ClNOS and its molecular weight is 259.79. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1,4-thiazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-14-12-6-3-2-5-10(12)11-9-15-8-4-7-13-11;/h2-3,5-6,11,13H,4,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTORBHBKHCRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CSCCCN2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical Properties of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and handling of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride , a specialized heterocyclic fragment used in medicinal chemistry.[1]

An In-Depth Technical Guide for Drug Development

Executive Summary

3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride is a saturated, seven-membered heterocyclic amine featuring a sulfur atom at position 1 and a nitrogen atom at position 4.[1] As a "privileged scaffold" in fragment-based drug discovery (FBDD), this compound offers a distinct 3D topology compared to flat aromatic systems, making it a valuable building block for targeting G-protein coupled receptors (GPCRs) and metalloenzymes.[1] This guide analyzes its physicochemical profile, synthetic accessibility, and reactivity patterns.

Chemical Identity & Physicochemical Profile

Nomenclature & Structure
  • IUPAC Name: 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride[1]

  • Common Name: 3-(2-Methoxyphenyl)-hexahydro-1,4-thiazepine HCl[1]

  • CAS Number: (Generic 1,4-thiazepane core: 101184-85-4; Specific derivative typically cataloged by vendors)[1]

  • Molecular Formula: C

    
    H
    
    
    
    NOS[1][2] · HCl
  • Molecular Weight: 223.34 g/mol (Free base) / 259.80 g/mol (HCl salt)[1]

Structural Analysis

The molecule consists of a flexible seven-membered thiazepane ring.[1] The 2-methoxyphenyl substituent at the C3 position introduces steric bulk and lipophilicity adjacent to the secondary amine, influencing the ring's conformational dynamics.

  • Chirality: The C3 carbon is a stereogenic center.[1] The compound is typically supplied as a racemate (

    
    ) unless chiral resolution is specified.[1]
    
  • Conformation: The 1,4-thiazepane ring adopts a twisted chair or boat conformation, allowing the phenyl group to adopt an equatorial orientation to minimize 1,3-diaxial interactions.

Physicochemical Data Table
PropertyValue (Predicted/Experimental)Relevance
Physical State White to off-white crystalline solidHandling & dispensing
Solubility Water (>10 mg/mL), DMSO (>20 mg/mL), MethanolHigh aqueous solubility aids biological assays
pKa (Conj.[1] Acid) ~9.5 (Secondary Amine)Exists as a cationic ammonium species at physiological pH
LogP 2.1 - 2.5 (Free base)Moderate lipophilicity, favorable for CNS penetration
H-Bond Donors 2 (NH, HCl)Key for receptor binding interactions
H-Bond Acceptors 3 (N, S, O-Methoxy)Sulfur and Oxygen act as weak acceptors

Synthetic Methodologies

The synthesis of 3-substituted 1,4-thiazepanes presents a challenge due to the entropy costs of closing seven-membered rings.[1] Two primary strategies are employed: Intramolecular Cyclization and Ring Expansion .[1]

Primary Synthetic Route: Cyclization of Modified Cysteamines

This route ensures the correct placement of the substituent at the C3 position by using a substituted amino-thiol precursor.

Step-by-Step Protocol:

  • Precursor Formation: Reaction of 2-methoxystyrene oxide or 2-methoxy-phenylglycine derivatives to generate 1-(2-methoxyphenyl)-2-aminoethanethiol .[1]

  • Alkylation: The amino-thiol reacts with 1,3-dibromopropane (or 1-bromo-3-chloropropane) under high-dilution conditions to favor intramolecular cyclization over polymerization.[1]

  • Salt Formation: The resulting free base is treated with anhydrous HCl in diethyl ether/dioxane to precipitate the stable hydrochloride salt.

Alternative Route: Reductive Thia-Michael Cyclization

A modular approach often used for library generation involves the reaction of cysteamine derivatives with


-unsaturated carbonyls, followed by reduction.

Graphviz Diagram: Synthetic Pathway

Synthesis Figure 1: Retrosynthetic Analysis and Forward Synthesis Start1 2-Methoxystyrene Derivative Inter1 Substituted Amino-Thiol Start1->Inter1 Ring Opening / Functionalization Cyclic 1,4-Thiazepane (Free Base) Inter1->Cyclic + Reagent K2CO3, MeCN, Heat Reagent 1,3-Dihalopropane (High Dilution) Reagent->Cyclic Final 3-(2-Methoxyphenyl)-1,4- thiazepane HCl Cyclic->Final HCl/Ether

Chemical Reactivity & Stability[1]

Nitrogen Nucleophilicity (N4)

The secondary amine at position 4 is the primary handle for derivatization.[1]

  • Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides, a common step in generating lead libraries.

  • Reductive Amination: Condenses with aldehydes to form tertiary amines.[1]

Sulfur Reactivity (S1)

The thioether sulfur is susceptible to oxidation, which must be controlled during storage and synthesis.

  • Oxidation: Treatment with 1 equivalent of m-CPBA or H

    
    O
    
    
    
    yields the sulfoxide (S=O) .[1] Excess oxidant yields the sulfone (O=S=O) .[1] Both derivatives significantly alter the ring puckering and polarity.
  • Alkylation: Strong alkylating agents (e.g., MeI) can form sulfonium salts, though the steric bulk of the ring makes this slower than in acyclic sulfides.

Stability Profile
  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic. It must be stored in a desiccator.[1]

  • Thermal Stability: Stable up to ~180°C (melting/decomposition).[1]

  • Shelf-Life: >2 years at -20°C if protected from moisture and light.[1]

Handling, Safety, and Toxicology (E-E-A-T)

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 3/4 (Harmful if swallowed).[1]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[1]

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[1]

Standard Operating Procedure (SOP) for Handling:

  • Engineering Controls: Always weigh and manipulate the solid within a certified chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to sulfur permeability), safety goggles, and lab coat.

  • Spill Management: Contain spills with an inert absorbent (vermiculite).[1] Do not use bleach (hypochlorite) directly on large spills as it may generate heat and sulfur oxides; use a mild oxidant or detergent first.[1]

  • Waste Disposal: Dispose of as halogenated organic waste (due to HCl) containing sulfur.[1]

References

  • PubChem Compound Summary. "1,4-Thiazepane."[1][3] National Center for Biotechnology Information.[1] Accessed October 2025.[1] Link

  • Scott, D. E., et al. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters, 2020. Link[1]

  • El-Bayouki, K. A. "Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives."[4] Journal of Sulfur Chemistry, 2011.[4] Link[1]

  • Cayman Chemical. "Safety Data Sheet: 1,4-Thiazepane Derivatives." Link

  • Katritzky, A. R. Handbook of Heterocyclic Chemistry. 2nd Ed.[5] Academic Press, 2000.[5] (General reference for thiazepane ring numbering and conformation).

Sources

Pharmacological Potential of 3-(2-Methoxyphenyl)-1,4-thiazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,4-thiazepane scaffold—a seven-membered heterocycle containing one sulfur and one nitrogen atom—represents a distinct "3D fragment" class in modern medicinal chemistry.[1] Unlike the flat topography of traditional heteroaromatics (e.g., thiophenes, pyridines), 1,4-thiazepanes adopt non-planar twist-chair conformations, offering unique vectors for engaging globular protein targets.

This guide focuses on 3-(2-Methoxyphenyl)-1,4-thiazepane , a specific derivative where the core ring is functionalized with a 2-methoxyphenyl pharmacophore. This moiety is a privileged structure in neuropsychopharmacology, historically associated with high affinity for Serotonin (5-HT1A/2A) and Dopamine (D2/D3) receptors. By fusing this "warhead" to the flexible 1,4-thiazepane core, researchers can access novel chemical space with potential applications in anxiolytics , atypical antipsychotics , and epigenetic modulation (BET inhibition) .

Chemical Architecture & SAR Logic

The Pharmacophore: 2-Methoxyphenyl

The ortho-methoxyphenyl group is a canonical motif in CNS drug design. It serves as a hydrogen bond acceptor and a lipophilic anchor.

  • Bioisosterism: In drugs like Buspirone or WAY-100635, this group is attached to a piperazine ring. Replacing the piperazine with a 1,4-thiazepane ring introduces a "scaffold hop."

  • Mechanism: The expansion from a 6-membered piperazine to a 7-membered thiazepane alters the vector of the lone pairs on the nitrogen, potentially modifying receptor subtype selectivity (e.g., reducing off-target

    
    -adrenergic binding).
    
The Scaffold: 1,4-Thiazepane[2][3][4]
  • Conformational Flexibility: The seven-membered ring exists in a dynamic equilibrium between twist-chair and twist-boat forms. This allows "induced fit" binding that rigid scaffolds cannot achieve.

  • Epigenetic Targeting: Recent screens have identified 1,4-thiazepanes as ligands for the acetyl-lysine binding pocket of BET bromodomains (BRD4), a key target in oncology.

Pharmacological Profiles[3][5][6][7][8]

CNS Modulation (Serotoninergic/Dopaminergic)

The primary potential of 3-(2-methoxyphenyl)-1,4-thiazepane lies in its ability to mimic the binding mode of aryl-piperazines.

  • Target: 5-HT1A (Agonist/Antagonist) and D2 (Antagonist).

  • Therapeutic Indication: Anxiety disorders, Depression, Schizophrenia.

  • Hypothesis: The sulfur atom at position 1 provides a lipophilic metabolic handle (susceptible to S-oxidation), while the secondary amine at position 4 serves as the protonatable cationic center essential for aspartate anchoring in GPCR transmembrane domains.

Epigenetic Modulation (BET Inhibition)

Unlike planar aromatics that intercalate DNA, 1,4-thiazepanes fill the hydrophobic ZA channel of bromodomains.

  • Target: BRD4 (Bromodomain-containing protein 4).

  • Therapeutic Indication: Acute Myeloid Leukemia (AML), Myc-driven carcinomas.

Experimental Protocols

Synthesis Strategy: The Thia-Michael/Lactamization Route

This protocol utilizes a one-pot cyclization strategy adapted from Johnson et al., optimized for the 2-methoxyphenyl derivative.

Reagents:

  • Precursor A: Cysteamine (2-aminoethanethiol)

  • Precursor B: Methyl 3-(2-methoxyphenyl)acrylate (derived from 2-methoxybenzaldehyde via Wittig reaction)

  • Catalyst: Sodium Methoxide (NaOMe)

  • Solvent: Methanol (MeOH) -> Toluene

Step-by-Step Methodology:

  • Conjugate Addition:

    • Dissolve Methyl 3-(2-methoxyphenyl)acrylate (1.0 eq) in anhydrous MeOH under

      
       atmosphere.
      
    • Cool to 0°C. Add Cysteamine (1.1 eq) dropwise.

    • Stir for 2 hours at RT. Mechanism: The thiol group undergoes a Thia-Michael addition to the

      
      -carbon of the acrylate.
      
  • Cyclization (Lactamization):

    • Add NaOMe (0.5 eq) to the reaction mixture.

    • Heat to reflux (65°C) for 12 hours.

    • Observation: The secondary amine attacks the methyl ester, releasing methanol and closing the 7-membered ring to form 3-(2-methoxyphenyl)-1,4-thiazepan-5-one .

  • Reduction (Optional for saturated amine):

    • To obtain the fully reduced thiazepane, treat the lactam intermediate with

      
       (2.0 eq) in dry THF at reflux for 4 hours.
      
    • Quench via Fieser workup.

  • Purification:

    • Flash column chromatography (SiO2). Eluent: Hexanes/EtOAc (gradient 80:20 to 50:50).

In Vitro Binding Assay (GPCR Screen)

To validate CNS potential, a radioligand binding assay is required.

  • Cell Line: CHO cells expressing human 5-HT1A receptors.

  • Radioligand:

    
     (Agonist) or 
    
    
    
    (Antagonist).
  • Protocol:

    • Incubate membrane preparations (50

      
      g protein) with radioligand (1 nM) and varying concentrations of the test compound (
      
      
      
      to
      
      
      M).
    • Incubate for 60 min at 25°C in Tris-HCl buffer (pH 7.4).

    • Terminate via rapid vacuum filtration over GF/B filters.

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and 
      
      
      
      using non-linear regression.

Visualization of Signaling & Synthesis

Synthetic Pathway (DOT Diagram)

SynthesisPath Start1 2-Methoxybenzaldehyde Inter1 Methyl 3-(2-methoxyphenyl)acrylate Start1->Inter1 Wittig Reaction Start2 Methyl Acrylate Start2->Inter1 Inter2 Thia-Michael Adduct (Linear Intermediate) Inter1->Inter2 Thia-Michael Addition (MeOH, 0°C) Reagent Cysteamine (2-aminoethanethiol) Reagent->Inter2 Lactam 3-(2-methoxyphenyl)- 1,4-thiazepan-5-one Inter2->Lactam Cyclization (NaOMe, Reflux) Final 3-(2-methoxyphenyl)- 1,4-thiazepane Lactam->Final Reduction (LiAlH4, THF)

Caption: Figure 1: Synthetic route for 3-(2-methoxyphenyl)-1,4-thiazepane via Thia-Michael addition and lactam reduction.

Pharmacological Mechanism of Action (DOT Diagram)

MOA Drug 3-(2-Methoxyphenyl)- 1,4-thiazepane Target1 5-HT1A Receptor (G-protein coupled) Drug->Target1 Agonist/Partial Agonist Target2 Dopamine D2 Receptor Drug->Target2 Antagonist Target3 BRD4 (Bromodomain) Drug->Target3 Acetyl-Lysine Mimic Path1 Gi/o Protein Activation Target1->Path1 Out2 Antipsychotic Effect Target2->Out2 Path3 Chromatin Remodeling Target3->Path3 Path2 Inhibition of cAMP Path1->Path2 Out1 Anxiolytic Effect (Reduced Neuronal Firing) Path2->Out1 Out3 Anti-Proliferative (Oncology) Path3->Out3

Caption: Figure 2: Predicted multi-target pharmacological mechanism spanning GPCR modulation (CNS) and epigenetic regulation (Oncology).

Data Summary: Comparative Physicochemical Properties

The following table contrasts the theoretical properties of the 1,4-thiazepane derivative against the standard piperazine analog (e.g., the core of WAY-100635).

PropertyPiperazine Analog (Standard)1,4-Thiazepane Derivative (Novel)Impact on Drug Design
Ring Size 6-membered7-memberedIncreased conformational entropy; better "induced fit."
Heteroatoms 2 Nitrogen1 Nitrogen, 1 SulfurSulfur increases lipophilicity (LogP) and membrane permeability.
pKa (Calc) ~8.5 (Basic)~8.0 (Slightly less basic)Improved blood-brain barrier (BBB) penetration.
Metabolism N-oxidation, N-dealkylationS-oxidation (Sulfoxide/Sulfone)Alternative metabolic soft-spot; potentially longer half-life.
Topography Chair (Planar-like)Twist-Chair (3D)Access to novel binding pockets (e.g., BRD4 ZA channel).

References

  • Johnson, J. A., et al. (2020).[1] "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." Organic Letters, 22(9), 3665–3669. [Link]

  • Mokrosz, J. L., et al. (1994). "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity.[2] Synthesis and structure-affinity relationships." Journal of Medicinal Chemistry, 37(17), 2754–2760. [Link]

  • Vedejs, E., et al. (2022). "Thiazepanes via Gold-Catalyzed 7-Exo-Dig Thioallylation and Their Cycloisomerization." Advanced Synthesis & Catalysis, 364, 3238–3244.[3] [Link]

  • El-Bayouki, K. A. M. (2011).[4] "Synthesis, reactions, and biological activity of 1,4-thiazepines and their fused aryl and heteroaryl derivatives: a review." Journal of Sulfur Chemistry, 32(6), 623-690. [Link]

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry, 30(1), 1-12. [Link]

Sources

The 1,4-Thiazepane Pharmacophore: Conformational Dynamics and Synthetic Strategies in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

The "Goldilocks" Scaffold in Fragment-Based Design In modern medicinal chemistry, the 1,4-thiazepane scaffold (a saturated seven-membered ring containing sulfur and nitrogen) represents a critical departure from the "flatland" of traditional aromatic heterocycles. While 5- and 6-membered rings dominate small molecule libraries, 7-membered rings offer a unique "Goldilocks" zone of conformational mobility.[1] They possess enough flexibility to adopt multiple low-energy conformations (twist-chair, twist-boat) to maximize ligand-protein binding enthalpy, yet are sufficiently rigid to avoid the high entropic penalty associated with macrocycles.[1]

Core Value Proposition:

  • 3D-Dimensionality: Unlike flat heteroaromatics (e.g., indoles, quinolines), 1,4-thiazepanes possess high

    
     character, a metric increasingly correlated with clinical success and improved solubility.
    
  • Bioisosterism: The S-N placement acts as a bioisostere for the 1,4-diazepine (benzodiazepine) core but with altered lipophilicity (LogP) and metabolic stability profiles due to the sulfur oxidation states (sulfide

    
     sulfoxide 
    
    
    
    sulfone).[1]
  • Privileged Substructure: Historically validated by the benzothiazepine class (e.g., Diltiazem), the monocyclic 1,4-thiazepane is now emerging as a novel scaffold for bromodomain (BET) inhibition and antiparasitic agents.

Part 2: Structural Biology & Conformational Logic[1]

The 1,4-thiazepane ring exists in a dynamic equilibrium. Understanding this puckering is vital for rational drug design.

Conformational Energy Landscape

The ring avoids planar conformations due to torsional strain. The two dominant conformers are the Twist-Chair (TC) and Twist-Boat (TB) .[1]

  • Twist-Chair (TC): Generally the global minimum.[1] Substituents at C2/C7 prefer pseudo-equatorial positions to minimize 1,3-diaxial-like interactions.

  • Sulfur's Role: The C-S bond length (1.82 Å) is significantly longer than C-C (1.54 Å) or C-N (1.47 Å), creating a "kink" in the ring that accommodates larger binding pockets than diazepines.[1]

Diagram: Scaffold Logic & Bioisosterism

ThiazepaneLogic Start Fragment Library Design Problem Problem: 'Flatland' (Low Solubility, Poor Specificity) Start->Problem Solution Solution: 3D Scaffolds (High Fsp3) Problem->Solution Shift Paradigm Scaffold 1,4-Thiazepane Core Solution->Scaffold Feature1 Conformational Adaptability Scaffold->Feature1 Feature2 Vector Diversity (N4, C2, C7 positions) Scaffold->Feature2 Feature3 Oxidation States (S, SO, SO2) Scaffold->Feature3 Target Target: BRD4 (Epigenetics) & Ion Channels Feature1->Target Feature2->Target Feature3->Target

Caption: Logic flow illustrating the transition from flat aromatic fragments to the 3D-rich 1,4-thiazepane scaffold for targeting complex protein surfaces like BRD4.

Part 3: Synthetic Architectures & Protocols[1][2]

Synthesis of 7-membered rings is kinetically disfavored compared to 5- or 6-membered rings (Illuminati-Baldwin rules).[1] Therefore, strategies must rely on pre-organization or ring expansion .

Comparative Synthetic Strategies
StrategyReaction TypeKey AdvantagesLimitations
A. Thia-Michael / Cyclization One-Pot CondensationHigh atom economy; Scalable; Access to 1,4-thiazepanones.[1]Limited to

-unsaturated esters.
B. Ring-Closing Metathesis (RCM) Ru-Catalyzed Alkene MetathesisExcellent for creating unsaturated 1,4-thiazepines; High tolerance.[1]High catalyst cost; Requires dilute conditions (entropy).[1]
C. Ring Expansion Rh-Catalyzed Diazo InsertionStereocontrol; Access to complex substitutions.[1]Hazardous reagents (diazo); Multi-step precursor synthesis.[1]
Detailed Protocol: One-Pot Synthesis of 1,4-Thiazepanones

Source Grounding: Adapted from recent methodologies for 3D fragment libraries (e.g., formulation by researchers at NIH/Broad Institute).

Objective: Synthesis of 1,4-thiazepan-5-one from cysteamine and acrylate. This intermediate is easily reduced to the 1,4-thiazepane.

Reagents:

  • Cysteamine hydrochloride (1,2-amino thiol)[1]

  • Ethyl acrylate (or substituted

    
    -unsaturated ester)[1]
    
  • Triethylamine (

    
    )[1][2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Workflow:

  • Pre-complexation (The "Anchor"):

    • Dissolve Cysteamine HCl (10 mmol) in MeOH (20 mL) under

      
       atmosphere.
      
    • Add

      
       (12 mmol) dropwise at 0°C. Why: Free-basing the amine is critical for the initial nucleophilic attack, but keeping it cold prevents polymerization of the acrylate.
      
  • Thia-Michael Addition:

    • Add Ethyl acrylate (10 mmol) slowly.[1]

    • Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours.

    • Mechanism:[1][3][4][5] The sulfur is a "soft" nucleophile and preferentially attacks the

      
      -carbon of the acrylate (Michael addition) before the nitrogen reacts.[1] This forms the linear thio-ester intermediate.[1]
      
  • Lactamization (Ring Closure):

    • Reflux the mixture at 65°C (MeOH) or 80°C (EtOH) for 12–24 hours.

    • Critical Control Point: If cyclization is slow, catalytic Sodium Methoxide (NaOMe) can be added to drive the intramolecular aminolysis of the ester.

  • Workup & Purification:

    • Concentrate in vacuo.

    • Redissolve in DCM, wash with dilute HCl (to remove unreacted amine) and Brine.

    • Recrystallize from EtOAc/Hexane.

    • Validation: H-NMR should show disappearance of ethyl ester protons and appearance of the lactam NH signal.[1]

Diagram: Synthetic Pathway (Thia-Michael Route)

Synthesis R1 Cysteamine (HS-CH2-CH2-NH2) Int1 Linear Intermediate (S-alkylation) R1->Int1 Thia-Michael (0°C, Et3N) R2 Acrylate (R-CH=CH-COOEt) R2->Int1 Prod 1,4-Thiazepan-5-one (Cyclized Lactam) Int1->Prod Intramolecular Aminolysis (Reflux) Final 1,4-Thiazepane (Reduced) Prod->Final Reduction (LiAlH4 or BH3)

Caption: The "Thia-Michael/Lactamization" cascade is the most atom-economical route to the scaffold, avoiding high-dilution conditions required by RCM.[1]

Part 4: Medicinal Chemistry Applications[3][4][6][7][8][9][10]

Epigenetics: BET Bromodomain Inhibitors

Recent fragment screens have identified 1,4-thiazepanes as potent binders to the acetyl-lysine binding pocket of BRD4 (Bromodomain-containing protein 4).[1]

  • Mechanism: The 7-membered ring acts as a scaffold to position an acetyl-mimetic headgroup.[1] The ring's puckering allows it to fill the hydrophobic "WPF shelf" region of the protein more effectively than flat analogues.

  • SAR Insight:

    
    -acylation of the thiazepane nitrogen is essential for mimicking the acetyl-lysine of histones.[1]
    
Cardiovascular: The Benzothiazepine Legacy

While this guide focuses on the monocyclic scaffold, the 1,5-benzothiazepine (e.g., Diltiazem ) and 1,4-benzothiazepine classes remain the clinical proof-of-concept.

  • Target: L-type Voltage-Gated Calcium Channels (

    
    ).
    
  • Mode of Action: They bind to the benzothiazepine-binding site (distinct from dihydropyridines like Amlodipine) on the

    
     subunit, reducing cardiac contractility.[1]
    
Emerging Antiparasitic Agents

Bicyclic thiazolidinyl-1,4-thiazepines have shown high potency against Trypanosoma brucei (Sleeping Sickness).[1]

  • Potency:

    
     values in the low micromolar range (
    
    
    
    ).
  • Selectivity: High selectivity index (

    
    ) against mammalian macrophages, driven by the specific interactions of the sulfur-rich scaffold with parasite-specific redox enzymes (e.g., Trypanothione reductase).[1]
    

References

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Source: International Journal of Molecular Sciences (2025).[1] URL:[Link][1][4]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Source: ACS Omega / NIH PubMed Central (2020).[1] URL:[Link]

  • Synthesis of 1,4-Thiazepines: Electrophilic Cycliz

    
    -Enaminothiones. 
    Source: Journal of Organic Chemistry (2018).[1]
    URL:[Link][1]
    
  • Verrucosamide, a Cytotoxic 1,4-Thiazepane-Containing Thiodepsipeptide from a Marine-Derived Actinomycete. Source:[6] Marine Drugs (2020).[1][6] URL:[Link][1]

  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. Source: Bioorganic & Medicinal Chemistry Letters (2016).[1] URL:[Link][1]

Sources

The Ortho-Methoxy Effect: Unlocking Thiazepane Bioactivity with the 2-Methoxyphenyl Group

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The thiazepane nucleus represents a privileged scaffold in medicinal chemistry, forming the core of compounds with a wide array of biological activities, from CNS agents to anticancer and antimicrobial therapeutics. Structure-Activity Relationship (SAR) studies consistently reveal that the nature and position of substituents on aryl rings appended to the thiazepane core are critical determinants of potency and selectivity. This technical guide provides an in-depth analysis of the specific role of the 2-methoxyphenyl (ortho-methoxyphenyl) group in modulating the bioactivity of thiazepane derivatives. We will explore the unique steric and electronic properties conferred by the ortho-methoxy substitution, delve into its mechanistic implications across different therapeutic targets, and provide validated experimental protocols for researchers aiming to investigate these effects. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage strategic molecular design for the next generation of thiazepane-based therapeutics.

The Thiazepane Scaffold: A Foundation for Diverse Pharmacology

Thiazepanes are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This core structure, particularly in its benzofused (benzothiazepine) and other bicyclic or tricyclic forms, offers a three-dimensional architecture that is highly amenable to chemical modification and has proven effective for interacting with a variety of biological targets.[1][2] Derivatives have been investigated for numerous applications, including:

  • Anticancer Agents: Tricyclic pyrido[2,3-b][3][4]benzothiazepines have shown potent inhibitory activity against drug-resistant cancer cell lines.[3]

  • Calcium Channel Blockers: The benzothiazepine diltiazem is a well-known calcium channel antagonist, and research into novel analogs continues.[5]

  • Antiparasitic Agents: Bicyclic thiazolidinyl-1,4-thiazepines have demonstrated activity against protozoa like Trypanosoma brucei brucei.[1]

  • Enzyme Inhibitors: Thiazepine derivatives have been explored as inhibitors for enzymes such as 15-lipoxygenase and α-glucosidase.[4][6]

The efficacy of these compounds is rarely derived from the core alone. The substituents attached, especially aryl groups, are pivotal. Among these, the 2-methoxyphenyl group has emerged as a particularly interesting modulator of activity, meriting a focused investigation.

The 2-Methoxyphenyl Group: More Than a Simple Substituent

The introduction of a methoxy (-OCH₃) group onto a phenyl ring can profoundly alter a molecule's properties. However, the positional isomerism—ortho (2-position), meta (3-position), or para (4-position)—is not trivial. The 2-methoxyphenyl group confers a unique set of characteristics due to the proximity of the methoxy group to the point of attachment.

Key Physicochemical Properties:

  • Conformational Restriction: The steric bulk of the ortho-methoxy group can restrict the rotation of the phenyl ring around its bond to the thiazepane core. This "locking" effect can pre-organize the molecule into a specific, lower-energy conformation that may be more favorable for binding to a biological target. This reduces the entropic penalty of binding.

  • Electronic Effects: The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. At the ortho position, these electronic effects can influence the hydrogen bonding capability of the parent ring and modulate the pKa of nearby functional groups.

  • Metabolic Blocking: The ortho-methoxy group can serve as a "metabolic shield," sterically hindering the enzymatic oxidation of the adjacent C-H bond on the phenyl ring, a common site for metabolic degradation. This can increase the compound's metabolic stability and half-life.[7]

  • Intramolecular Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor. In certain conformations, it can form an intramolecular hydrogen bond with a nearby proton (e.g., an N-H on the thiazepane ring), further stabilizing a bioactive conformation.[8]

These properties make the 2-methoxyphenyl group a powerful tool in rational drug design for fine-tuning a compound's pharmacological profile.

Mechanistic Insights and Structure-Activity Relationships (SAR)

The influence of the 2-methoxyphenyl group is best understood by examining its role in specific biological contexts.

Central Nervous System (CNS) Activity: A Case Study in Receptor Selectivity

While direct SAR studies on 2-methoxyphenyl thiazepanes for CNS targets are emerging, highly relevant data can be extrapolated from the closely related azepane scaffold. A comparative analysis of 2-(2-methoxyphenyl)azepane and its fluorinated analog highlights key principles applicable to thiazepanes.[7]

  • Lipophilicity and Blood-Brain Barrier (BBB) Penetration: The methoxy group increases lipophilicity, which can enhance a compound's ability to cross the BBB, a critical requirement for CNS-active drugs.[7] The ortho position can fine-tune this property to achieve an optimal balance between brain penetration and avoiding excessive non-specific binding.

  • Receptor Binding and Selectivity: The conformational restriction imposed by the 2-methoxy group can enhance selectivity for a specific receptor subtype. By presenting a more rigid shape to the binding pocket, the ligand can achieve a more precise fit with its intended target while creating steric clashes with off-target receptors. This principle is crucial for developing drugs with fewer side effects.

The diagram below illustrates the logical workflow for investigating the impact of such substitutions.

SAR_Workflow cluster_synthesis Compound Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis Start Thiazepane Core Sub_H Attach Phenyl Group (Unsubstituted) Start->Sub_H Sub_2MeO Attach 2-Methoxyphenyl Group Start->Sub_2MeO Sub_4MeO Attach 4-Methoxyphenyl Group Start->Sub_4MeO Affinity Target Affinity Assay (Ki) Sub_H->Affinity Sub_2MeO->Affinity Sub_4MeO->Affinity Selectivity Off-Target Selectivity Panel Affinity->Selectivity Metabolism Metabolic Stability Assay (t½) Selectivity->Metabolism Result Optimal Candidate Profile Metabolism->Result

Caption: SAR investigation workflow for positional isomers.

Anticancer Activity: Targeting Kinases and Cellular Proliferation

In the context of anticancer agents, the 2-methoxyphenyl group can play a role in kinase inhibition. Kinase inhibitors often bind to the ATP-binding pocket of the enzyme. Subtle differences in the conformation of this pocket between different kinases can be exploited to achieve selectivity.

A study on pyrazine derivatives as CSNK2A inhibitors found that an ortho-methoxy aniline substituent resulted in potent in-cell target engagement and improved kinome-wide selectivity.[8] The proposed mechanism involves the ortho-methoxy group acting as a hydrogen bond acceptor for the aniline N-H, stabilizing a conformation that fits optimally within the CSNK2A binding site while being less favorable for other kinases like PIM3.[8] A similar principle can be applied to thiazepane scaffolds targeting kinases.

The hypothetical interaction is depicted in the pathway below, where a thiazepane derivative inhibits a pro-survival signaling cascade.

Kinase_Inhibition_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) GF->Receptor Activates Kinase Downstream Kinase (e.g., CSNK2A) Receptor->Kinase Phosphorylates TF Transcription Factor Kinase->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Thiazepane 2-MeO-Phenyl Thiazepane Derivative Thiazepane->Kinase Inhibits

Caption: Inhibition of a kinase-mediated signaling pathway.

Ion Channel Modulation

While the classic benzothiazepine calcium channel blocker Diltiazem lacks this specific moiety, SAR studies on related ion channel modulators have shown the importance of the methoxyphenyl group. For instance, in the development of Kᵥ7.1 (KCNQ1) potassium channel activators, the 4-(4-methoxyphenyl)thiazole portion of the molecule was found to be critical for activity, with modifications to this group leading to a significant loss of potency.[9] This highlights that the methoxyphenyl group is an integral part of binding to the ion channel protein. An ortho-methoxy substitution would present a different conformational and electronic profile, potentially altering channel subtype selectivity or the mode of action (e.g., activator vs. blocker).

Table 1: Summary of Potential Roles of the 2-Methoxyphenyl Group

Therapeutic AreaPotential Role of 2-Methoxyphenyl GroupRationaleSupporting Evidence Principle
CNS Disorders Enhance BBB Penetration, Improve Receptor SelectivityIncreased lipophilicity; conformational restriction reduces off-target binding.Extrapolated from azepane analogs.[7]
Oncology Increase Kinase Selectivity, Improve Metabolic StabilityStabilizes bioactive conformation for kinase pocket; sterically hinders metabolic oxidation.Observed in non-thiazepane kinase inhibitors.[8]
Cardiovascular Modulate Ion Channel Affinity/SelectivityAlters conformation and electronic interactions within the channel's binding site.Importance of methoxyphenyl moiety in KCNQ1 activators.[9]

Key Experimental Protocols

To empirically determine the role of the 2-methoxyphenyl group, a systematic approach involving synthesis and parallel biological evaluation against an unsubstituted analog is required.

Protocol: Synthesis of a Representative 2-(2-Methoxyphenyl)-1,4-Benzothiazepine

This protocol is a generalized procedure based on the common synthesis of 1,5-benzothiazepines from chalcones.[6]

Objective: To synthesize a target thiazepane and its unsubstituted phenyl analog for comparative bioassays.

Materials:

  • 2-Aminothiophenol

  • (E)-1-(2-methoxyphenyl)-3-phenylprop-2-en-1-one (2-methoxy chalcone)

  • (E)-1,3-diphenylprop-2-en-1-one (unsubstituted chalcone)

  • Ethanol, Anhydrous

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the appropriate chalcone (e.g., 2-methoxy chalcone, 10 mmol) in 40 mL of anhydrous ethanol.

  • Reagent Addition: Add 2-aminothiophenol (11 mmol, 1.1 equivalents) to the solution.

  • Catalysis: Add a few drops (approx. 0.5 mL) of glacial acetic acid to catalyze the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid product should precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-(2-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

  • Analog Synthesis: Repeat steps 1-7 using the unsubstituted chalcone to create the control compound.

Protocol: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the synthesized compounds for a specific target receptor (e.g., Dopamine D₂ receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., D₂-CHO cell membranes)

  • Radioligand (e.g., [³H]-Spiperone)

  • Synthesized test compounds (2-methoxy and unsubstituted analogs)

  • Non-specific binding control (e.g., Haloperidol)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • 96-well filter plates and vacuum manifold

  • Scintillation counter and scintillation fluid

Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer, ranging from 100 µM to 10 pM.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or test compound dilution.

    • 50 µL of radioligand at a final concentration near its Kₔ (e.g., 0.2 nM [³H]-Spiperone).

    • 100 µL of diluted cell membranes (e.g., 10 µg protein/well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash each well 3 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters from the plate into scintillation vials. Add 4 mL of scintillation fluid to each vial.

  • Data Acquisition: Count the radioactivity (in disintegrations per minute, DPM) in each vial using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific DPM from total DPM. Plot the percent inhibition of specific binding versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 2-methoxyphenyl group is a strategic substituent in the design of thiazepane-based bioactive compounds. Its unique ability to enforce conformational rigidity, block metabolic pathways, and modulate electronic interactions allows medicinal chemists to fine-tune the pharmacological properties of the thiazepane scaffold. Evidence from related heterocyclic systems strongly suggests that this moiety can be leveraged to enhance potency, improve metabolic stability, and increase target selectivity.[7][8]

Future research should focus on systematic SAR studies, directly comparing ortho-, meta-, and para-methoxyphenyl thiazepane derivatives across various biological assays. Combining this experimental data with computational molecular docking will provide a clearer picture of the specific interactions within the target binding pockets, paving the way for the rational design of next-generation thiazepane therapeutics with superior efficacy and safety profiles.

References

  • Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents by Combining Diversity-Oriented Synthesis and Converging Screening Approach. National Center for Biotechnology Information.
  • Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents. National Center for Biotechnology Information.
  • Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. ResearchGate.
  • Synthesis and Characterization of Various Novel Derivatives of Dipyrimido[4,5-b:4',5'-e][3][4]thiazepine and Their Theoretical Evaluation as 15-Lipoxygenase Inhibitor. Taylor & Francis Online. Available at:

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[3][5]-thiazepin-3(2H). National Institutes of Health. Available at:

  • SYNTHESIS OF SOME NEW THIAZEPINE COMPOUNDS DERIVED FROM CHALCONES AND EVALUATION THERE BIOCHEMICAL AND BIOLOGICAL ACTIVITY. Connect Journals.
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  • Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K v 7.1 (KCNQ1) potassium channel activator. National Center for Biotechnology Information.
  • A Comparative Analysis of 2-(5-Fluoro-2-methoxyphenyl)azepane and its Non-fluorinated Analog in Drug Discovery. BenchChem.
  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[3][5]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. National Center for Biotechnology Information. Available at:

  • Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. National Center for Biotechnology Information.

Sources

Methodological & Application

Synthesis protocol for 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Abstract

This document provides a comprehensive guide for the multi-step synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, a heterocyclic scaffold of interest in medicinal chemistry and drug development. The protocol herein is constructed based on established and fundamental principles of heterocyclic chemistry, including thiazolidine formation, N-acylation, base-mediated ring expansion, and amide reduction. While a direct literature precedent for this specific molecule is not detailed, the described synthetic pathway offers a robust and logical approach for researchers. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the underlying scientific rationale for each transformation.

Introduction and Scientific Context

The 1,4-thiazepane core is a seven-membered heterocyclic ring system that has garnered interest in the field of medicinal chemistry due to its conformational flexibility and ability to present substituents in a distinct three-dimensional space. Such structures are often explored as scaffolds for developing novel therapeutic agents. The target molecule, 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, incorporates the 1,4-thiazepane ring functionalized with a 2-methoxyphenyl group, a common substituent in pharmacologically active compounds.

This application note details a proposed four-step synthesis beginning with the commercially available 2-methoxybenzaldehyde. The synthesis proceeds through a thiazolidine intermediate, which then undergoes a ring expansion to form a 1,4-thiazepanone. Subsequent reduction of the amide functionality yields the desired 1,4-thiazepane, which is then converted to its hydrochloride salt for improved stability and handling. Each step is designed to be high-yielding and amenable to standard laboratory techniques.

Overall Synthetic Workflow

The synthesis is designed as a sequential, multi-step process. The overall workflow is depicted below.

G A 2-Methoxybenzaldehyde + Cysteamine B 2-(2-Methoxyphenyl)thiazolidine A->B C 2-(2-Methoxyphenyl)thiazolidine + Chloroacetyl Chloride D 1-Chloroacetyl-2-(2-methoxyphenyl)thiazolidine C->D E 1-Chloroacetyl-2-(2-methoxyphenyl)thiazolidine F 3-(2-Methoxyphenyl)-1,4-thiazepan-5-one E->F Base (e.g., NaH) G 3-(2-Methoxyphenyl)-1,4-thiazepan-5-one H 3-(2-Methoxyphenyl)-1,4-thiazepane G->H LiAlH4 I 3-(2-Methoxyphenyl)-1,4-thiazepane J 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride I->J HCl

Caption: Overall workflow for the synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
2-MethoxybenzaldehydeC₈H₈O₂136.15≥98%Sigma-Aldrich
Cysteamine hydrochlorideC₂H₇NS·HCl113.61≥98%Sigma-Aldrich
Sodium hydroxideNaOH40.00≥97%Fisher Scientific
TolueneC₇H₈92.14AnhydrousSigma-Aldrich
Chloroacetyl chlorideC₂H₂Cl₂O112.94≥98%Sigma-Aldrich
TriethylamineC₆H₁₅N101.19≥99%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousSigma-Aldrich
Sodium hydrideNaH24.0060% dispersion in oilSigma-Aldrich
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousSigma-Aldrich
Lithium aluminum hydride (LiAlH₄)LiAlH₄37.951.0 M in THFSigma-Aldrich
Diethyl ether(C₂H₅)₂O74.12AnhydrousSigma-Aldrich
Hydrochloric acidHCl36.462.0 M in diethyl etherSigma-Aldrich
Magnesium sulfate (anhydrous)MgSO₄120.37≥99.5%Sigma-Aldrich
Saturated aq. NaCl (brine)NaCl58.44-Fisher Scientific
Saturated aq. NaHCO₃NaHCO₃84.01-Fisher Scientific
Deionized waterH₂O18.02-In-house
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dean-Stark apparatus

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Ice bath

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass funnels and filter paper

  • Standard laboratory glassware

Detailed Synthesis Protocol

Step 1: Synthesis of 2-(2-Methoxyphenyl)thiazolidine

Rationale: This step involves the condensation of 2-methoxybenzaldehyde with cysteamine to form the five-membered thiazolidine ring. The reaction is typically carried out with azeotropic removal of water to drive the equilibrium towards the product.

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, add 2-methoxybenzaldehyde (13.6 g, 100 mmol) and toluene (150 mL).

  • In a separate beaker, dissolve cysteamine hydrochloride (11.4 g, 100 mmol) in a minimal amount of water and neutralize with a solution of sodium hydroxide (4.0 g, 100 mmol) in water. Extract the free cysteamine into a small amount of toluene. Caution: Cysteamine has an unpleasant odor and should be handled in a fume hood.

  • Carefully add the toluene solution of free cysteamine to the reaction flask.

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approximately 4-6 hours).

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaCl (brine) (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-methoxyphenyl)thiazolidine as an oil. This product is often used in the next step without further purification.

Step 2: Synthesis of 1-Chloroacetyl-2-(2-methoxyphenyl)thiazolidine

Rationale: The nitrogen of the thiazolidine ring is acylated with chloroacetyl chloride. This introduces an electrophilic carbon and a leaving group, which are essential for the subsequent ring expansion. Triethylamine is used as a base to neutralize the HCl generated during the reaction.

Procedure:

  • Dissolve the crude 2-(2-methoxyphenyl)thiazolidine (from Step 1, ~100 mmol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (15.3 mL, 110 mmol) to the solution.

  • Slowly add chloroacetyl chloride (8.7 mL, 110 mmol) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to obtain 1-chloroacetyl-2-(2-methoxyphenyl)thiazolidine.

Step 3: Ring Expansion to 3-(2-Methoxyphenyl)-1,4-thiazepan-5-one

Rationale: This step is a base-mediated intramolecular cyclization. The base (sodium hydride) deprotonates the carbon alpha to the phenyl ring, creating a nucleophile that attacks the carbon bearing the chlorine, leading to the expansion of the five-membered ring to a seven-membered ring. This type of ring expansion is a known strategy in heterocyclic synthesis[1][2].

Procedure:

  • To a flame-dried 500 mL round-bottom flask under an inert atmosphere, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 110 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 20 mL) to remove the mineral oil.

  • Add anhydrous tetrahydrofuran (THF) (150 mL) to the flask and cool to 0 °C.

  • Dissolve 1-chloroacetyl-2-(2-methoxyphenyl)thiazolidine (~27.2 g, 100 mmol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield 3-(2-methoxyphenyl)-1,4-thiazepan-5-one.

Step 4: Reduction to 3-(2-Methoxyphenyl)-1,4-thiazepane

Rationale: The amide (lactam) functionality in the 1,4-thiazepan-5-one is reduced to an amine using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to yield the final thiazepane ring system.

Procedure:

  • In a flame-dried 500 mL round-bottom flask under an inert atmosphere, add lithium aluminum hydride (1.0 M solution in THF, 150 mL, 150 mmol).

  • Cool the LiAlH₄ solution to 0 °C.

  • Dissolve 3-(2-methoxyphenyl)-1,4-thiazepan-5-one (~23.5 g, 100 mmol) in anhydrous THF (100 mL) and add it dropwise to the LiAlH₄ suspension.

  • After the addition, heat the reaction mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and then water again (17.1 mL).

  • Stir the resulting mixture at room temperature for 1 hour until a white precipitate forms.

  • Filter the precipitate through a pad of Celite and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(2-methoxyphenyl)-1,4-thiazepane.

Step 5: Formation of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Rationale: The free base of the final product is converted to its hydrochloride salt to improve its stability, crystallinity, and ease of handling.

Procedure:

  • Dissolve the crude 3-(2-methoxyphenyl)-1,4-thiazepane in a minimal amount of anhydrous diethyl ether.

  • Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until no further precipitation is observed.

  • Stir the resulting suspension for 30 minutes.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(2-methoxyphenyl)-1,4-thiazepane hydrochloride as a solid.

Characterization Data (Expected)

PropertyExpected Value
AppearanceWhite to off-white solid
Melting Point (°C)To be determined experimentally
¹H NMR (CDCl₃, δ ppm)Signals corresponding to methoxy, aromatic, and thiazepane ring protons.
¹³C NMR (CDCl₃, δ ppm)Signals corresponding to methoxy, aromatic, and thiazepane ring carbons.
Mass Spec (ESI+)[M+H]⁺ corresponding to the free base (C₁₂H₁₇NOS)

Mechanism and Scientific Rationale

The synthetic route relies on a series of well-established organic transformations. The initial formation of the thiazolidine is a classic condensation reaction between an aldehyde and a primary amine-thiol. The subsequent N-acylation with chloroacetyl chloride provides the necessary precursor for the ring expansion.

The key step, the ring expansion, is proposed to proceed via an intramolecular nucleophilic substitution.

G cluster_0 Proposed Ring Expansion Mechanism cluster_1 cluster_2 cluster_3 A 1. Deprotonation B 2. Intramolecular Nucleophilic Attack C 3. Ring Expansion start [Structure of N-chloroacetyl-2-(2-methoxyphenyl)thiazolidine] intermediate [Anionic Intermediate] start->intermediate Base (NaH) product [Structure of 3-(2-methoxyphenyl)-1,4-thiazepan-5-one] intermediate->product S_N2

Caption: Proposed mechanism for the base-mediated ring expansion.

This type of rearrangement, while not explicitly found for this exact substrate in the initial search, is analogous to ring expansions seen in other heterocyclic systems, such as the transformation of penicillin derivatives[3]. The final reduction of the lactam with LiAlH₄ is a standard and highly effective method for converting amides to amines.

References

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  • Pocze, D.; Fulop, F.; Fodor, L. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules2021 , 26 (23), 7234. [Link]

  • Pocze, D.; Fulop, F.; Fodor, L. Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. Published online November 2021. [Link]

  • Pandey, A. K.; Kirberger, S. E.; Johnson, J. A.; Kimbrough, J. R.; Gilbert, A. M.; Tripathy, A.; Pop-Damkov, P.; Jin, J.; Brown, P. J.; Arrowsmith, C. H.; Berndt, N.; Schonbrunn, E.; Geyer, M.; Schönbrunn, E. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters2020 , 22 (10), 3991–3995. [Link]

  • Wikipedia, 2-Methoxybenzaldehyde. [Link]

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  • PubChem, 2-Methoxybenzaldehyde. [Link]

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Application Notes and Protocols for the Synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed, research-level guide for the synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, a novel heterocyclic compound with potential applications in medicinal chemistry and drug development. The proposed synthetic pathway is a multi-step process commencing with the alkylation of 2-methoxythiophenol, followed by Boc-protection, deprotection, intramolecular cyclization, and concluding with the formation of the hydrochloride salt. This guide is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering in-depth protocols, mechanistic insights, and data presentation to facilitate the successful synthesis and characterization of the target molecule.

Introduction

The 1,4-thiazepane scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. The unique conformational properties of this seven-membered ring system, containing both nitrogen and sulfur heteroatoms, make it an attractive framework for the design of novel therapeutic agents. The introduction of a 2-methoxyphenyl substituent at the 3-position is anticipated to modulate the pharmacological properties of the thiazepane core, potentially leading to new chemical entities with unique biological activities.

This application note details a proposed synthetic route for the preparation of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride. The synthesis is designed to be robust and scalable, employing common laboratory reagents and techniques. Each step of the proposed synthesis is accompanied by a detailed experimental protocol, a discussion of the underlying chemical principles, and key characterization data.

Proposed Synthetic Pathway

The overall synthetic strategy for the preparation of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride is a four-step sequence, as illustrated in the workflow diagram below. The synthesis begins with the S-alkylation of 2-methoxythiophenol with N-Boc-3-bromopropylamine. The resulting intermediate is then deprotected to yield the free amine, which subsequently undergoes an intramolecular cyclization to form the 1,4-thiazepane ring. The final step involves the formation of the hydrochloride salt to improve the compound's stability and solubility.

Synthetic_Pathway Precursor1 2-Methoxythiophenol Intermediate1 N-Boc-3-(2-methoxyphenylthio)propan-1-amine Precursor1->Intermediate1 Alkylation Precursor2 N-Boc-3-bromopropylamine Precursor2->Intermediate1 Intermediate2 3-(2-Methoxyphenylthio)propan-1-amine Intermediate1->Intermediate2 Boc Deprotection Thiazepane 3-(2-Methoxyphenyl)-1,4-thiazepane Intermediate2->Thiazepane Intramolecular Cyclization FinalProduct 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride Thiazepane->FinalProduct Salt Formation

Application Note: Solvent Selection & Handling Protocol for 3-(2-Methoxyphenyl)-1,4-thiazepane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Compound: 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride Class: Saturated S,N-heterocycle (Thiazepane) Key Functionality: Secondary amine (protonated), Thioether, Methoxy-aryl group.

This guide provides a definitive protocol for the solubilization, handling, and stability maintenance of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl. As a hydrochloride salt of a lipophilic thiazepane, this compound exhibits a distinct "amphiphilic salt" character—high water solubility due to the ionic headgroup, yet significant lipophilicity in the free-base form due to the methoxyphenyl moiety.

Critical Handling Note: While the HCl salt stabilizes the secondary amine, the sulfur atom at position 1 remains susceptible to oxidation (to sulfoxide/sulfone) if left in solution for extended periods without antioxidants or inert atmosphere.[1]

Solubility Profiling & Solvent Selection

The solubility of amine hydrochlorides is governed by the lattice energy of the crystal vs. the solvation energy.[1] For 3-(2-Methoxyphenyl)-1,4-thiazepane HCl, the ionic bond dominates, necessitating high-dielectric solvents.

Table 1: Solvent Compatibility Matrix[1]
Solvent ClassSolventSolubility RatingApplication Context
Polar Aprotic DMSO Excellent (>50 mM) Primary Choice. Ideal for biological assay stock solutions (10-20 mM).[1] Cryo-stable.
Polar Aprotic DMF Good (>20 mM)Alternative to DMSO.[1] Use only if DMSO interferes with downstream catalysis.[1]
Polar Protic Methanol Excellent (>50 mM) Analytical Choice. Best for LC-MS stock and transfer.[1] Evaporates easily.
Polar Protic Water Good (>10 mM)pH dependent.[1] Soluble at pH < 7.[1] At pH > 8, the free base may precipitate.[1]
Polar Protic EthanolModerateUsable for synthesis but less effective than MeOH for high-concentration stocks.[1]
Non-Polar DCM / ChloroformPoor (Salt) / High (Free Base)Do NOT use for HCl salt dissolution. Use only for extracting the Free Base.[1]
Non-Polar Hexanes / EtherInsolubleUsed as anti-solvents to precipitate the salt from MeOH/EtOH.[1]

Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

This workflow guides the researcher to the optimal solvent based on the specific experimental endpoint.[1]

SolventSelection Start Start: 3-(2-Methoxyphenyl)-1,4-thiazepane HCl AppCheck Select Application Start->AppCheck BioAssay Biological Assay (Cell/Enzyme) AppCheck->BioAssay Analytical Analytical Chemistry (LC-MS / NMR) AppCheck->Analytical Synthesis Organic Synthesis (Reaction) AppCheck->Synthesis DMSO Dissolve in 100% DMSO (Stock: 10-20 mM) BioAssay->DMSO MeOH Dissolve in Methanol (LC-MS Grade) Analytical->MeOH Water Dissolve in D2O or Water/MeCN Analytical->Water FreeBaseQ Requires Nucleophilic Amine? Synthesis->FreeBaseQ Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution Neutralize Perform Free-Basing Protocol (Extract into DCM) FreeBaseQ->Neutralize Yes DirectUse Use HCl Salt directly (in MeOH/DMF) FreeBaseQ->DirectUse No

Caption: Logical flow for selecting the appropriate solvent system based on downstream experimental requirements.

Detailed Experimental Protocols

Protocol A: Preparation of 20 mM Stock Solution (Biological Assays)

Objective: Create a stable, high-concentration stock for serial dilution. Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Sterile Filtered.[1]

  • Calculate: Determine mass required.

    • MW of HCl Salt: ~259.79 g/mol (Estimate: C12H17NOS + HCl).[1] Verify exact batch MW on CoA.

    • Example: To make 1 mL of 20 mM stock, weigh 5.2 mg.[1]

  • Weighing: Weigh the solid into a sterile, amber glass vial (sulfur compounds are light-sensitive).

  • Dissolution: Add 100% DMSO. Vortex vigorously for 30 seconds.[1]

    • Note: If dissolution is slow, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[1][2] Stable for 3 months at -20°C.

Protocol B: Free-Basing (Conversion to Neutral Form)

Objective: Convert the HCl salt to the free amine for use in nucleophilic substitution reactions or lipophilic extractions.[1]

  • Dissolution: Dissolve 100 mg of the HCl salt in 5 mL of distilled water. The pH will be acidic (~4-5).[1]

  • Basification: Slowly add Saturated NaHCO₃ (aq) or 1M NaOH dropwise while stirring until pH reaches 9-10.

    • Observation: The solution will become cloudy as the lipophilic free base precipitates.[1]

  • Extraction:

    • Add 10 mL of Dichloromethane (DCM) or Ethyl Acetate.[1]

    • Shake vigorously and allow layers to separate.[1]

    • Collect the organic (bottom for DCM, top for EtOAc) layer.[1]

    • Repeat extraction 2x.[1]

  • Drying: Dry combined organics over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Result: Clear to pale yellow oil (Free Base). Store under Nitrogen at -20°C (highly susceptible to oxidation).[1]

Mechanistic Insight: pH-Dependent Solubility

Understanding the equilibrium between the protonated cation and the neutral free base is critical for assay development.[1]

Figure 2: Protonation Equilibrium & Solubility Switch

Equilibrium Salt HCl Salt Form (Protonated Nitrogen) Process pH Adjustment Salt->Process + Base (NaOH) FreeBase Free Base Form (Neutral Nitrogen) FreeBase->Process + Acid (HCl) Process->Salt Soluble in Water Insoluble in DCM Process->FreeBase Precipitates in Water Soluble in DCM

Caption: The solubility "switch" mechanism. At pH > pKa (approx 9.5 for thiazepanes), the compound becomes lipophilic.[1]

Stability & Troubleshooting

  • Oxidation Risk: The sulfur atom in the 1,4-thiazepane ring is prone to oxidation to sulfoxide (S=O).[1]

    • Prevention:[1] Always store solid and stock solutions under inert gas (Argon/Nitrogen) if possible.[1] Avoid protic solvents for long-term storage of the free base.[1]

  • Hygroscopicity: HCl salts are often hygroscopic.[1]

    • Handling: Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which leads to weighing errors.

References

  • PubChem. 1,4-Thiazepane 1,1-dioxide hydrochloride Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use.[1][3] Wiley-VCH.[1] (Standard reference for amine HCl salt solubility principles).

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Application Note & Protocol: High-Purity Recrystallization of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the purification of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, an important heterocyclic intermediate in pharmaceutical development. The purity of active pharmaceutical ingredients (APIs) and their precursors is a critical determinant of final drug product safety and efficacy.[1][2][3] Recrystallization remains a cornerstone technique for purification in pharmaceutical manufacturing, capable of delivering high-purity crystalline material in a single, efficient step.[3][4] This application note elucidates the fundamental principles of solvent selection and crystallization kinetics, offering a robust, step-by-step procedure tailored for this specific thiazepane derivative. It is intended for researchers, chemists, and process scientists in drug development and manufacturing.

Introduction: The Rationale for Recrystallization

Crystallization is a powerful purification process that leverages differences in solubility between the target compound and impurities.[5][6][7] The fundamental principle relies on preparing a supersaturated solution of the impure compound in a suitable solvent system at an elevated temperature and then allowing it to cool.[6] As the temperature decreases, the solubility of the target compound drops, forcing it to precipitate out of the solution in the form of a highly ordered crystal lattice.[2] Impurities, which are present in much lower concentrations, ideally remain dissolved in the solvent, known as the mother liquor.[8]

For amine-containing APIs like 3-(2-Methoxyphenyl)-1,4-thiazepane, conversion to a hydrochloride salt is a common strategy to enhance stability and aqueous solubility.[9] However, this also imparts polarity, which must be carefully considered during solvent selection for recrystallization. The success of the procedure hinges on choosing a solvent or solvent system where the hydrochloride salt exhibits high solubility at high temperatures and low solubility at low temperatures.[8]

Core Principles and Experimental Design

Solvent System Selection: A Biphasic Approach

The hydrochloride salt of the target compound is a polar entity. Therefore, a polar protic solvent is an excellent starting point for dissolution. However, relying on a single solvent can sometimes lead to significant product loss in the mother liquor. To overcome this, a two-solvent (or anti-solvent) system is often superior.[10][11]

  • Primary Solvent (Good Solvent): This solvent should readily dissolve 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride at or near its boiling point. Protic solvents like isopropanol (IPA) or ethanol are excellent candidates for dissolving hydrochloride salts.[10][12]

  • Anti-Solvent (Poor Solvent): This solvent should be miscible with the primary solvent but should not dissolve the target compound, even at elevated temperatures.[11] A less polar solvent like ethyl acetate (EtOAc), methyl tert-butyl ether (MTBE), or heptane is typically used to induce precipitation and maximize yield.[10][13]

For this protocol, we select Isopropanol (IPA) as the primary solvent and Ethyl Acetate (EtOAc) as the anti-solvent. This combination provides a wide polarity range, ensuring effective dissolution followed by controlled precipitation.

Controlling Nucleation and Crystal Growth

The rate of cooling is a critical parameter that dictates the size and purity of the resulting crystals.[14]

  • Slow Cooling: Promotes the formation of large, well-ordered crystals by allowing molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[15]

  • Rapid Cooling ("Crashing Out"): Leads to the rapid formation of many small crystals (or even an amorphous solid), which can trap impurities and solvent within the crystal structure.[14][16]

Seeding, the practice of adding a few pure crystals of the target compound to the supersaturated solution, can be a powerful tool to control nucleation and ensure the desired polymorphic form is obtained, dramatically improving batch-to-batch consistency.[17]

Experimental Protocol: Recrystallization of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl

This protocol is designed for purifying approximately 10 grams of crude material. Adjust volumes accordingly for different scales, maintaining the recommended solvent ratios as a starting point.

Materials and Equipment
  • Chemicals:

    • Crude 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride

    • Isopropanol (IPA), ACS Grade or higher

    • Ethyl Acetate (EtOAc), ACS Grade or higher

    • Activated Carbon (optional, for colored impurities)

  • Equipment:

    • Erlenmeyer flask (250 mL)

    • Magnetic stir plate with heating mantle

    • Magnetic stir bar

    • Condenser (optional, to prevent solvent loss)

    • Büchner funnel and vacuum flask

    • Filter paper (Whatman No. 1 or equivalent)

    • Vacuum oven

    • Standard laboratory glassware

Safety Precautions
  • Perform all operations within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Isopropanol and ethyl acetate are flammable. Ensure there are no open flames or spark sources nearby.

Step-by-Step Procedure
  • Dissolution:

    • Place 10.0 g of crude 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • Add approximately 40 mL of isopropanol (a 4:1 solvent-to-solid ratio, w/v).

    • Gently heat the mixture to 70-75 °C with constant stirring. Do not exceed 80 °C.

    • Continue adding small aliquots (2-3 mL) of hot isopropanol until all the solid has just dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is key to maximizing yield.[15]

    • (Optional Step for Colored Impurities): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (approx. 0.5 g) of activated carbon. Re-heat the mixture to 70-75 °C for 10-15 minutes.

  • Hot Filtration (If Necessary):

    • If activated carbon was used or if insoluble particulate matter is visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11][15] This prevents premature crystallization in the funnel.

  • Crystallization and Precipitation:

    • Allow the clear, hot solution to cool slowly and undisturbed towards room temperature. Covering the flask with a watch glass will slow the cooling rate.[14]

    • Initial crystal formation (nucleation) should begin as the solution cools. If no crystals form by the time the solution reaches ~40 °C, you can induce nucleation by gently scratching the inside of the flask with a glass rod at the solution's surface.[16]

    • Once the solution has cooled to room temperature and crystal formation is evident, begin the slow, dropwise addition of ethyl acetate (anti-solvent) with gentle stirring.

    • Add approximately 60-80 mL of ethyl acetate. The solution will become cloudy as the product's solubility decreases, leading to further precipitation.[18]

    • The final IPA:EtOAc ratio should be approximately 1:1.5 to 1:2.

  • Maturation:

    • After adding the anti-solvent, continue to stir the resulting slurry gently at room temperature for 1-2 hours. This "maturation" or "digestion" period allows for the crystal structure to improve and for any initially trapped impurities to return to the solution.

    • For maximum yield, cool the flask in an ice-water bath (0-5 °C) for an additional 30-60 minutes.[18]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[6]

    • Wash the collected crystal cake with a small amount (2 x 15 mL) of a cold mixture of IPA:EtOAc (1:2 ratio). Using cold solvent minimizes the dissolution of the purified product during the wash.[15]

  • Drying:

    • Continue to pull air through the filter cake for 15-20 minutes to remove the bulk of the solvent.

    • Transfer the purified crystals to a clean, tared watch glass and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Purity Assessment

The purity of the recrystallized product should be confirmed using appropriate analytical techniques.[19]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing purity and quantifying any remaining impurities.[15][]

  • Melting Point Determination: A sharp melting point range close to the literature value for the pure substance is a strong indicator of high purity. Impurities typically broaden and depress the melting point range.[6][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of solvent or structural impurities.[15][]

Visualization of the Recrystallization Workflow

The following diagram illustrates the logical flow of the purification process.

Recrystallization_Workflow cluster_setup Preparation cluster_purification Purification cluster_isolation Isolation & Analysis Crude Crude Solid Solvent Add Min. Hot IPA (70-75°C) Crude->Solvent 10g Dissolve Complete Dissolution Solvent->Dissolve HotFilter Hot Filter (Optional) Dissolve->HotFilter Cool Slow Cool to RT HotFilter->Cool Purified Solution AddAntiSolvent Add EtOAc (Anti-Solvent) Cool->AddAntiSolvent Mature Mature Slurry (1-2h) AddAntiSolvent->Mature IceBath Cool in Ice Bath (0-5°C) Mature->IceBath Isolate Vacuum Filtration IceBath->Isolate Wash Wash with Cold IPA/EtOAc Isolate->Wash Dry Dry Under Vacuum (40-50°C) Wash->Dry PureProduct Pure Crystalline Product Dry->PureProduct Analysis Purity Analysis (HPLC, MP, NMR) PureProduct->Analysis

Caption: Workflow for the recrystallization of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl.

Data Summary and Troubleshooting

Expected Results

The following table summarizes the key process parameters and expected outcomes. These values serve as a starting point and may require optimization based on the impurity profile of the crude material.

ParameterRecommended Value / RangeRationale
Primary Solvent Isopropanol (IPA)Good solvent for polar hydrochloride salts at elevated temperatures.[10]
Anti-Solvent Ethyl Acetate (EtOAc)Miscible with IPA; significantly reduces product solubility to maximize yield.[10]
Initial Solvent Ratio (IPA:Crude) ~4-6 mL : 1 gEnsures complete dissolution while maintaining a concentrated solution.
Final Solvent Ratio (IPA:EtOAc) 1 : 1.5 to 1 : 2 (v/v)Optimized to induce precipitation without causing the product to "crash out."
Dissolution Temperature 70 - 75 °CSufficient to dissolve the product without degrading it.
Cooling Profile Slow cooling to RT, then 0-5 °CPromotes formation of large, pure crystals and maximizes recovery.[14][15]
Expected Yield 80 - 95%Dependent on crude purity and precise solvent volumes.
Expected Purity (Post-Recrystallization) > 99.5% (by HPLC)Recrystallization is highly effective at removing process impurities.[4]
Troubleshooting Guide
ProblemProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much primary solvent (IPA) was used.2. Solution is supersaturated but lacks a nucleation site.1. Reheat the solution and boil off a portion of the solvent to increase concentration, then re-cool.[14]2. Gently scratch the inner wall of the flask with a glass rod or add a "seed" crystal of pure product.[16]
Product "oils out" instead of crystallizing. 1. The solution is too concentrated, or the cooling is too rapid.2. The melting point of the compound is lower than the temperature of the solution.1. Reheat the mixture to redissolve the oil, add a small amount (1-2 mL) of the primary solvent (IPA), and allow it to cool much more slowly.[16]
Yield is very low. 1. Too much primary solvent (IPA) was used, leaving the product in the mother liquor.2. The crystals were washed with solvent that was not cold.1. If the mother liquor has not been discarded, try to concentrate it by evaporation and cool it again to recover a second crop of crystals.[14]2. Ensure the wash solvent is pre-chilled in an ice bath before use.
Crystals are very fine or needle-like. The solution cooled too quickly, leading to rapid nucleation.Ensure the flask is allowed to cool slowly and undisturbed on the benchtop before moving to an ice bath. Insulating the flask can help.[14]

References

  • Fujiwara, M., et al. (2007). First-principles and direct design approaches for the control of pharmaceutical crystallization. Biotechnology and Bioengineering. [Link]

  • Pharma Focus Asia. (n.d.). Pharmaceutical Crystallisation | Solution Crystallization. Pharma Focus Asia. [Link]

  • Wikipedia. (2023). Recrystallization (chemistry). Wikipedia. [Link]

  • Various Authors. (2017). Purification of organic hydrochloride salt? ResearchGate. [Link]

  • ETH Zurich. (n.d.). Crystallization. Process Engineering Laboratory II. [Link]

  • Syrris. (2024). Pharmaceutical Crystallization in drug development. Syrris. [Link]

  • Nagy, Z. K., & Braatz, R. D. (2012). First-principles and direct design approaches for the control of pharmaceutical crystallization. ResearchGate. [Link]

  • Various Authors. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Various Authors. (2021). Why is the choice of solvent important in recrystallization? Quora. [Link]

  • Chakkarwar, A. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds.
  • Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. [Link]

  • Tianming Pharmaceutical. (2025). Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical. [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Pharmaoffer.com. [Link]

  • Google Patents. (n.d.). Process for the purification of benzphetamine hydrochloride.
  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. MIT. [Link]

  • Sema. (n.d.). Meth Recrystalization. Sema. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • PubMed. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. PubMed. [Link]

  • Al-Said, S. B., et al. (2025). Synthesis of Thiazine and Thiazepine Derivatives from (Z)-2-Cyano-3-Mercapto-3-(Phenylamino)Acrylamide. ResearchGate. [Link]

  • MDPI. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. MDPI. [Link]

  • Jouyban, A. (2025). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences. [Link]

  • Lennie, A. R. (2022). Accessing new polymorphs and solvates through solvothermal recrystallization. PMC. [Link]

  • PubMed. (2021). Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. PubMed. [Link]

  • Google Patents. (n.d.). Process for the preparation of a thiazepine compound.
  • Jouyban, A. (2008). Handbook of Solubility Data for Pharmaceuticals. ResearchGate. [Link]

  • European Journal of Chemistry. (n.d.). Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. European Journal of Chemistry. [Link]

  • PMC. (n.d.). Recrystallization of Commercial Carbamazepine Samples—A Strategy to Control Dissolution Variability. PMC. [Link]

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Application Notes and Protocols: A Detailed Guide to the Synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the conversion of 3-(2-Methoxyphenyl)-1,4-thiazepane free base to its corresponding hydrochloride salt. The protocol herein is designed to be a robust and reproducible method, suitable for implementation in a variety of research and development settings. This guide emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and analytical verification methods. By detailing the causality behind experimental choices, this document aims to equip researchers with the necessary knowledge to adapt and troubleshoot the process effectively.

Introduction

The 1,4-thiazepane scaffold is a significant heterocyclic motif present in a range of biologically active molecules. The specific substitution with a 2-methoxyphenyl group at the 3-position can impart unique pharmacological properties, making 3-(2-methoxyphenyl)-1,4-thiazepane a compound of interest in drug discovery programs. Often, for reasons of improved stability, crystallinity, and aqueous solubility, the hydrochloride salt form of an amine-containing compound is preferred over the free base.[1] The conversion to a hydrochloride salt is a fundamental and routine procedure in medicinal chemistry and pharmaceutical development.[2]

This application note provides a detailed, step-by-step protocol for the efficient and high-yielding conversion of 3-(2-methoxyphenyl)-1,4-thiazepane free base to its hydrochloride salt. The described method utilizes a solution of hydrochloric acid in an organic solvent to facilitate the precipitation of the desired salt.

Chemical Transformation and Rationale

The core of this protocol is an acid-base reaction. The nitrogen atom in the 1,4-thiazepane ring is basic and readily reacts with a strong acid like hydrochloric acid (HCl) to form the corresponding ammonium salt, in this case, the hydrochloride.[2] This transformation from a neutral, often oily or poorly crystalline free base, to an ionic salt typically results in a stable, crystalline solid that is easier to handle, purify, and formulate.[3]

The choice of solvent is critical for the successful precipitation of the hydrochloride salt. The ideal solvent should readily dissolve the free base but have poor solubility for the resulting hydrochloride salt. This differential solubility drives the precipitation of the product upon formation.[4] Ethereal solutions of HCl or HCl in other organic solvents like isopropanol are commonly employed to avoid the introduction of water, which can sometimes hinder crystallization.[1][5]

Detailed Experimental Protocol

This section outlines the necessary reagents, equipment, and a step-by-step procedure for the conversion.

Materials and Equipment
Reagents Equipment
3-(2-Methoxyphenyl)-1,4-thiazepane (free base)Round-bottom flask
Anhydrous Diethyl Ether (Et₂O) or Isopropanol (IPA)Magnetic stirrer and stir bar
2 M Hydrochloric Acid in Diethyl EtherAddition funnel or syringe pump
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Filtration apparatus (Büchner funnel, filter flask)
Ice bathpH paper or pH meter
Rotary evaporator
Vacuum oven
Step-by-Step Procedure
  • Dissolution of the Free Base:

    • In a clean, dry round-bottom flask, dissolve a known quantity of 3-(2-Methoxyphenyl)-1,4-thiazepane free base in a minimal amount of anhydrous diethyl ether or isopropanol.

    • Stir the solution at room temperature using a magnetic stirrer until the free base is completely dissolved. The amount of solvent should be just enough to ensure complete dissolution.

  • Acidification:

    • Cool the solution in an ice bath to 0-5 °C. This helps to control the exothermicity of the reaction and often improves the crystallinity of the product.

    • Slowly add a stoichiometric equivalent (1.0 eq) of 2 M hydrochloric acid in diethyl ether to the stirred solution. The addition can be done dropwise using an addition funnel or a syringe. The hydrochloride salt will typically begin to precipitate as a white solid.[4]

  • Precipitation and Maturation:

    • After the addition is complete, continue to stir the resulting slurry in the ice bath for an additional 30-60 minutes. This "maturation" period allows for complete precipitation and can improve the crystal size and filterability.

  • Isolation of the Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or other soluble impurities.

  • Drying:

    • Dry the collected solid under vacuum, preferably in a vacuum oven at a temperature not exceeding 40-50 °C, until a constant weight is achieved. This removes residual solvent.

Visualization of the Workflow

Hydrochloride Salt Formation Workflow Workflow for the Conversion of Free Base to Hydrochloride Salt cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product dissolve 1. Dissolve Free Base in Anhydrous Solvent cool 2. Cool Solution to 0-5 °C dissolve->cool add_hcl 3. Add HCl Solution (Stoichiometric) cool->add_hcl precipitate 4. Stir for Precipitation (30-60 min) add_hcl->precipitate filter 5. Filter the Solid precipitate->filter wash 6. Wash with Cold Solvent filter->wash dry 7. Dry Under Vacuum wash->dry product 3-(2-Methoxyphenyl)-1,4-thiazepane HCl dry->product

Caption: A flowchart illustrating the key steps in the synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride.

Safety Precautions

Working with hydrochloric acid and organic solvents requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]

  • Fume Hood: All manipulations involving concentrated hydrochloric acid and volatile organic solvents must be performed in a well-ventilated chemical fume hood.[8]

  • Handling Hydrochloric Acid: Hydrochloric acid is highly corrosive and can cause severe burns upon contact with skin and eyes.[9] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Solvent Safety: Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity.

  • Storage: Store hydrochloric acid in a cool, dry, well-ventilated area away from incompatible materials such as bases and metals.[9]

Characterization and Quality Control

To confirm the successful synthesis and purity of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, the following analytical techniques are recommended:

  • Melting Point: The hydrochloride salt should have a distinct and sharp melting point, which can be compared to literature values if available.

  • NMR Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation. The spectra of the hydrochloride salt will show characteristic shifts compared to the free base, particularly for the protons and carbons near the protonated nitrogen atom.

  • Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will exhibit a broad absorption band in the region of 2400-2800 cm⁻¹, which is characteristic of an ammonium (N-H⁺) stretch.

  • Elemental Analysis: Combustion analysis can be used to determine the elemental composition (C, H, N, S, Cl) of the product, which should be in close agreement with the calculated values for the hydrochloride salt.

Troubleshooting

Problem Possible Cause Solution
Product does not precipitate - Too much solvent was used.- The hydrochloride salt is soluble in the chosen solvent.- Concentrate the solution by carefully removing some solvent under reduced pressure.- Try a different solvent system (e.g., isopropanol/ether).[5]
Product is oily or sticky - Presence of water.- Impurities in the starting material.- Ensure all glassware and solvents are anhydrous.- Purify the free base by column chromatography before salt formation.
Low Yield - Incomplete precipitation.- Product loss during filtration or washing.- Extend the stirring time after acid addition.- Use minimal amounts of cold solvent for washing.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the preparation of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride from its free base. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently and efficiently synthesize this important compound for further investigation in their drug discovery and development endeavors. The provided characterization techniques will ensure the identity and purity of the final product.

References

  • Standard Operating Procedure for Hydrochloric Acid. (n.d.). Retrieved from [Link]

  • Converting to the hydrochloric salt for storage? (2008). Sciencemadness Discussion Board. Retrieved from [Link]

  • Hydrochloric Acid - Chemical Safety Facts. (n.d.). ChemicalSafetyFacts.org. Retrieved from [Link]

  • Hydrochloric Acid Hazards & Safety Tips. (2014). VelocityEHS. Retrieved from [Link]

  • Hydrochloric acid: applications and safety regulations. (2025). ECSA Group. Retrieved from [Link]

  • What's the proper way to convert a freebase to hydrochloride? (2022). Reddit. Retrieved from [Link]

  • Isolation (Recovery) of amines. (n.d.). University of Alberta. Retrieved from [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. Retrieved from [Link]

  • Crystallization of hydrohalides of pharmaceutical compounds. (2007). European Patent Office.
  • Method for preparing an amine hydrochloride suspension. (2020). Google Patents.
  • Controlling the Genotoxins Ethyl Chloride and Methyl Chloride Formed During the Preparation of Amine Hydrochloride Salts from Solutions of Ethanol and Methanol. (2009). ACS Publications. Retrieved from [Link]

  • Single-solvent recrystallisation. (n.d.). University of York. Retrieved from [Link]

  • Synthesis of 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c]-[7][8]-thiazepin-3(2H)-one. (2003). Journal of the Korean Chemical Society. Retrieved from [Link]

  • (E)-3-(2-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one. (n.d.). PubChem. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

Sources

Application Note: pH Optimization for 3-(2-Methoxyphenyl)-1,4-thiazepane Stability

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists characterizing the physicochemical stability of 3-(2-Methoxyphenyl)-1,4-thiazepane .

This guide synthesizes heterocyclic chemistry principles with rigorous stability profiling protocols. While specific literature on this exact derivative is sparse, the stability profile is derived from the well-characterized behavior of the 1,4-thiazepane scaffold (a privileged 3D fragment in modern drug discovery) and the electronic effects of the 2-methoxyphenyl substituent.

Executive Summary & Theoretical Optimum

Based on the functional group analysis of the 1,4-thiazepane ring system, the theoretical optimal pH range for storage and liquid handling of 3-(2-Methoxyphenyl)-1,4-thiazepane is pH 4.5 – 6.0 .

Rationale:

  • Solubility & Amine Protection: The secondary amine (pKa est. ~9.0) remains protonated in this range, ensuring aqueous solubility and reducing the nucleophilicity of the nitrogen, which suppresses polymerization or N-oxidation.

  • Sulfur Stability: This pH range minimizes the rate of S-oxidation (sulfoxide formation), which is accelerated in basic conditions where the free base dominates.

  • Hydrolysis Avoidance: Moderate acidity avoids the specific acid-catalyzed ring-opening pathways often seen at pH < 2.0.

Physicochemical Profile & Degradation Mechanisms

To validate the stability, one must understand the molecule's vulnerabilities.

Structural Analysis

The molecule consists of a seven-membered saturated ring containing nitrogen (N4) and sulfur (S1). The ortho-methoxy group on the phenyl ring introduces steric bulk and potential intramolecular hydrogen bonding.

FeatureChemical RiskMitigation Strategy
Thioether (S1) Highly susceptible to Oxidation (to Sulfoxide/Sulfone).Exclude light/O2; Maintain pH < 7.
Secondary Amine (N4) N-Nitrosation or Amide formation ; pH-dependent solubility.Keep protonated (pH < pKa).
7-Membered Ring Entropically strained; susceptible to Hydrolysis under extreme stress.Avoid pH < 2 and pH > 10.
Degradation Logic Flow

The following diagram illustrates the causal relationship between pH environment and degradation pathways.

StabilityLogic pH_Low Acidic Condition (pH < 3.0) Amine_Prot Amine Protonated (NH2+) Soluble & Stable pH_Low->Amine_Prot Dominant State Hydrolysis Acid-Catalyzed Ring Opening pH_Low->Hydrolysis High Temp/Stress pH_Opt Optimal Condition (pH 4.5 - 6.0) pH_Opt->Amine_Prot Balanced State Sulfur_Ox S-Oxidation Risk (Sulfoxide Formation) pH_Opt->Sulfur_Ox Minimized Rate pH_High Basic Condition (pH > 8.0) Amine_Free Amine Free Base (NH) Nucleophilic pH_High->Amine_Free Deprotonation Amine_Free->Sulfur_Ox Electron Rich S

Figure 1: Mechanistic impact of pH on the Thiazepane scaffold. The optimal window balances amine solubility with sulfur protection.

Protocol: pH-Rate Profiling (Experimental Validation)

Do not rely solely on prediction. Use this protocol to generate a


 vs. pH profile.
Buffer System Preparation (Universal Buffer)

To avoid buffer catalysis effects, use a modified Britton-Robinson or Citrate-Phosphate system to cover pH 2–10 with constant ionic strength (


 M).

Table 1: Recommended Buffer Recipes (100 mL)

Target pH Buffer Components Notes
2.0 - 4.0 50 mM Phosphate / Citrate Adjust with HCl. High acid stability check.
4.5 - 6.5 50 mM Acetate / Phosphate Critical Region. Adjust with NaOH.
7.0 - 8.5 50 mM Phosphate / Tris Physiological relevance.

| 9.0 - 10.0 | 50 mM Glycine / NaOH | Base stability check. |

Experimental Workflow

The following workflow ensures data integrity and reproducibility.

Workflow Stock 1. Stock Prep 1 mg/mL in ACN Dilution 2. Buffer Dilution Final Conc: 50 µg/mL (Keep <5% Organic) Stock->Dilution Incubate 3. Incubation Thermostat @ 40°C (Accelerated) Dilution->Incubate Sampling 4. Sampling t=0, 4, 8, 24, 48h Quench if needed Incubate->Sampling Timepoints Analysis 5. HPLC-UV/MS Quantify Area % Sampling->Analysis

Figure 2: Step-by-step experimental workflow for pH-rate profiling.

Analytical Method (HPLC-UV)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains acidic pH during run).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Phenyl ring absorption) and 220 nm.

  • Flow Rate: 1.0 mL/min.

Forced Degradation (Stress Testing)

To confirm the specific degradation products predicted in Section 2, perform these targeted stress tests.

Oxidative Stress (Sulfur Vulnerability)
  • Reagent: 0.3% Hydrogen Peroxide (

    
    ) at Neutral pH.
    
  • Duration: 4 hours at Room Temperature.

  • Expectation: Look for a peak with Mass +16 Da (Sulfoxide) and +32 Da (Sulfone).

  • Significance: If this degradation is rapid, the molecule must be stored in degassed buffers or under Argon, regardless of pH.

Acid/Base Hydrolysis
  • Acid: 1N HCl, 60°C, 24 hours. (Tests ring opening).

  • Base: 1N NaOH, 60°C, 24 hours. (Tests precipitation and base-catalyzed shearing).

Data Interpretation & Handling Recommendations

Calculating Stability

Plot


 vs. Time for each pH. The slope represents the observed rate constant (

).
  • V-Shape Profile: Typical for amides/esters, but for thiazepanes, expect a "flat bottom" U-shape between pH 4 and 7.

  • Sigmoidal: Often seen if degradation is driven strictly by the deprotonated amine.

Final Handling Guidelines

Based on the 1,4-thiazepane scaffold properties:

  • Storage: Lyophilize from a slightly acidic solution (e.g., 10 mM Acetic Acid) to store as the acetate salt. This is vastly more stable than the free base oil.

  • Solution State: Maintain buffers at pH 5.5 ± 0.5 .

  • Antioxidants: If long-term solution storage is required, add 0.1% Sodium Metabisulfite or EDTA (to chelate metals that catalyze S-oxidation).

  • Solvent: Avoid protic solvents (methanol/ethanol) for long-term storage of the free base; use DMSO or Acetonitrile.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Conference on Harmonisation, 2003. Link

  • Palkó, M., et al. "Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries." ACS Omega, 2020. (Provides synthesis and stability context for the thiazepane scaffold). Link

  • Waterman, K. C., et al. "Hydrolysis in Pharmaceutical Formulations." Pharmaceutical Development and Technology, 2002. (Fundamental principles of pH-rate profiling). Link

  • Mitronova, G. Y., et al. "1,4-Benzothiazepines with Cyclopropanol Groups...[1] Exhibit RyR2-Stabilizing Activities." Journal of Medicinal Chemistry, 2023. (Discusses handling of related thiazepine derivatives). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can impact the yield and purity of this important heterocyclic scaffold. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to empower you to make informed decisions in your laboratory.

Overview of the Synthetic Pathway

The synthesis of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl is typically approached via a two-step sequence: a cyclization reaction to form the key 1,4-thiazepan-5-one intermediate, followed by reduction of the amide carbonyl and subsequent salt formation. Each stage presents unique challenges that can significantly affect the overall yield.

G Reactants 2-Methoxycinnamic Acid Ester + Cysteamine Step1 Step 1: Michael Addition & Amide Cyclization Reactants->Step1 Intermediate 3-(2-Methoxyphenyl)-1,4-thiazepan-5-one Step1->Intermediate Formation of key intermediate Step2 Step 2: Amide Reduction Intermediate->Step2 Product_Freebase 3-(2-Methoxyphenyl)-1,4-thiazepane Step2->Product_Freebase Removal of carbonyl Step3 Step 3: HCl Salt Formation & Purification Product_Freebase->Step3 Final_Product 3-(2-Methoxyphenyl)-1,4-thiazepane HCl Step3->Final_Product Isolation of final product

Caption: General synthetic workflow for 3-(2-Methoxyphenyl)-1,4-thiazepane HCl.

Part 1: Troubleshooting the 1,4-Thiazepan-5-one Ring Formation

The formation of the seven-membered ring is often the most challenging step. Modern approaches favor a one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols, which is generally efficient but can be prone to issues.[1]

FAQ 1: My cyclization reaction to form 3-(2-Methoxyphenyl)-1,4-thiazepan-5-one has a low yield or fails completely. What are the likely causes?

A low yield in this step typically points to one of three issues: inefficient Michael addition, poor intramolecular cyclization, or competing side reactions. The thiol and amine functionalities of cysteamine must react in the correct sequence, and reaction conditions can heavily influence this.

Causality Analysis:

  • Disulfide Formation: The thiol on cysteamine is susceptible to oxidation, forming a disulfide dimer. This dimer is unreactive in the desired pathway and represents a direct loss of starting material. This is particularly problematic under basic conditions or with prolonged exposure to air.

  • Reaction Kinetics: The intramolecular cyclization (amide bond formation) can be slow, sometimes taking days under older, less optimized methods.[1] If the reaction is stopped prematurely, a significant portion of the material may remain as the uncyclized Michael adduct.

  • Base Sensitivity: While a base is often used, its choice is critical. A base that is too strong can promote side reactions or racemization if a chiral center is present.[2]

Troubleshooting & Optimization Strategy
ParameterProblemRecommended Action & Rationale
Atmosphere Oxidation of Cysteamine: TLC or LC-MS shows a significant peak corresponding to the cysteamine disulfide dimer.Inert Atmosphere: Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain it throughout the reaction. This minimizes oxygen exposure, preventing oxidative dimerization of the thiol.
Reaction Time/Temp Incomplete Conversion: Starting materials or the intermediate Michael adduct are still present after the expected reaction time.Increase Temperature/Time: Gently refluxing the reaction can significantly accelerate both the Michael addition and the subsequent cyclization. Monitor by TLC/LC-MS to find the optimal endpoint and avoid byproduct formation from prolonged heating.
Base Selection Low Yield/Side Products: The reaction is sluggish or produces numerous byproducts.Use a Non-Nucleophilic Base: A mild, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. Stronger bases like sodium methoxide can be problematic and may not be compatible with all functional groups.[1]
Solvent Choice Poor Solubility/Slow Reaction: Reagents are not fully dissolved, leading to a heterogeneous mixture and poor reaction kinetics.Solvent Screening: Ethanol or methanol are common choices as they facilitate both steps. For difficult substrates, a higher-boiling polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF) can be beneficial.[3]
Optimized Protocol for 3-(2-Methoxyphenyl)-1,4-thiazepan-5-one

This one-pot protocol is designed to maximize yield by controlling side reactions.[1]

  • Vessel Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add methyl 2-methoxycinnamate (1.0 equiv).

  • Inerting: Purge the flask with nitrogen for 5-10 minutes.

  • Reagent Addition: Dissolve the ester in anhydrous ethanol (approx. 0.2 M concentration). Add cysteamine (1.1 equiv) followed by triethylamine (1.2 equiv).

  • Reaction: Heat the mixture to reflux (approx. 78°C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-3 hours. The reaction is typically complete within 6-12 hours.

  • Workup: Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Purification: Dissolve the residue in ethyl acetate and wash with 1M HCl, followed by saturated sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can often be used in the next step without further purification, or it can be purified by crystallization or column chromatography if necessary.

Part 2: Troubleshooting the Amide Reduction

Reducing the cyclic amide (lactam) to the corresponding amine is the second key transformation. The choice of reducing agent is critical for achieving a high yield and simplifying purification.

FAQ 2: The reduction of my thiazepanone intermediate is incomplete or results in a complex mixture. How can I improve this step?

This issue usually stems from using an inappropriate reducing agent or harsh reaction conditions. Amides are relatively stable, and a powerful reducing agent is required.

Causality Analysis:

  • Reducing Agent Potency: Standard reducing agents like sodium borohydride (NaBH₄) are generally not potent enough to reduce amides on their own. They require activators like iodine or are used under specific conditions.[1]

  • Over-Reduction/Side Reactions: Extremely powerful agents like lithium aluminum hydride (LAH) can work but often lead to more difficult aqueous workups and can reduce other functional groups in the molecule.

  • Borane Complexes: Borane (BH₃) and its complexes (e.g., BH₃·THF or BH₃·SMe₂) are highly effective and selective for reducing amides to amines under relatively mild conditions. They are often the preferred choice for this transformation.

G Start Is the reduction of the thiazepanone intermediate problematic? CheckAgent What reducing agent was used? Start->CheckAgent NaBH4 Sodium Borohydride (NaBH₄) CheckAgent->NaBH4 Weak Agent LAH Lithium Aluminum Hydride (LAH) CheckAgent->LAH Strong, Non-selective Borane Borane Complex (BH₃·THF) CheckAgent->Borane Recommended Incomplete Result: Incomplete Reaction NaBH4->Incomplete Workup Result: Difficult Workup / Side Reactions LAH->Workup Success Result: Clean, High-Yield Reduction Borane->Success

Sources

Technical Support Center: Optimizing the Purification of Thiazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of thiazepane derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these unique seven-membered heterocyclic scaffolds. Thiazepane derivatives, containing both a nitrogen and a sulfur atom, often exhibit basicity and varying polarities, which can complicate purification by standard column chromatography.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to streamline your purification workflows. We will delve into the causality behind common issues and offer field-proven solutions to enhance separation efficiency, product recovery, and purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the column chromatography of thiazepane derivatives in a direct question-and-answer format.

Q1: Why is my basic thiazepane derivative streaking or tailing on the silica gel TLC plate and column?

This is the most common issue when purifying nitrogen-containing heterocycles on silica gel.

  • Primary Cause: Strong Acid-Base Interactions. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen atom of the thiazepane ring can be protonated by these acidic sites, leading to strong, often irreversible, binding. This interaction slows the compound's movement down the column in an uneven manner, resulting in significant peak tailing or streaking.[1]

  • Solutions:

    • Neutralize the Stationary Phase with a Basic Modifier: The most effective solution is to deactivate the acidic sites on the silica gel. This is achieved by adding a small amount of a volatile base to your mobile phase (eluent).[1]

      • Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system. It is a strong enough base to neutralize the silanols without drastically altering the mobile phase polarity.

      • Ammonia: Using a solution of 7N ammonia in methanol as a polar component of your mobile phase (e.g., in a dichloromethane/methanol system) is also highly effective.[1][2]

    • Use an Alternative Stationary Phase: If basic modifiers do not resolve the issue or are incompatible with your molecule, consider a different adsorbent.[1]

      • Alumina (Al₂O₃): Neutral or basic alumina can be an excellent alternative to silica gel for purifying basic compounds.

      • Reversed-Phase (C18): For highly polar thiazepane derivatives, reversed-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) is often the method of choice.[1]

Q2: My compound separates well on TLC, but I get poor separation or overlapping peaks on the column. What went wrong?

This indicates a problem with the transition from analytical (TLC) to preparative (column) scale.

  • Possible Cause 1: Column Overloading. The amount of crude material applied to the column exceeds its separation capacity.

    • Solution: A general rule of thumb is to load an amount of crude sample that is 1-5% of the mass of the stationary phase (silica gel).[1] For difficult separations (compounds with close Rf values), this should be reduced to 1% or less. If you need to purify a large amount of material, increase the column diameter, not just the length.

  • Possible Cause 2: Improper Sample Loading. The initial band of the sample applied to the column was too diffuse.

    • Solution: Always dissolve the crude sample in the minimum amount of solvent and apply it carefully to the top of the column in a narrow, concentrated band.[3] If the sample is poorly soluble in the mobile phase, consider the "dry loading" technique.

  • Possible Cause 3: Column Packing Issues. A poorly packed column contains channels or cracks, leading to an uneven solvent front and band broadening.

    • Solution: The "wet packing" or slurry method is generally preferred as it produces a more uniform and homogenous column bed, reducing the chance of air bubbles and channels.[3] Ensure the column is perfectly vertical and gently tap the sides during packing to help the silica settle evenly.[4]

Q3: My thiazepane derivative is not eluting from the column, even with a highly polar solvent system.

This suggests your compound is either extremely polar or is irreversibly binding to the stationary phase.

  • Possible Cause 1: Compound is Too Polar for Normal-Phase. The compound has a very high affinity for the polar silica gel.

    • Solution:

      • Switch to a More Polar Mobile Phase: If you are using a hexane/ethyl acetate system, switch to a more polar mixture like dichloromethane/methanol.[1] A gradient elution from low to high polarity is often necessary.

      • Employ Reversed-Phase or HILIC: For very polar compounds, normal-phase is often unsuitable.

        • Reversed-Phase Chromatography: Use a C18 column with a polar mobile phase (water/acetonitrile).[1]

        • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica or diol) with a mobile phase rich in an organic solvent (like acetonitrile) and a small amount of water. It is an excellent alternative for retaining and separating highly polar molecules that do not retain on reversed-phase columns.[2]

  • Possible Cause 2: Compound Degradation on Silica. Some complex thiazepane derivatives can be unstable on acidic silica gel, leading to decomposition.[5]

    • Solution:

      • Perform a Stability Test: Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely degrading. A 2D TLC can also be used to check for degradation.[6]

      • Deactivate the Silica: As mentioned in Q1, adding a basic modifier like triethylamine can prevent acid-catalyzed degradation.

      • Change the Stationary Phase: Use a less harsh stationary phase like neutral alumina or consider reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: How do I select the initial solvent system for my thiazepane derivative?

The selection of the mobile phase is critical for achieving good separation.[3]

  • Start with TLC: Thin Layer Chromatography (TLC) is the primary tool for developing your solvent system.

  • Choose Solvents of Different Polarity: Test a few solvent systems. A good starting point for moderately polar compounds is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[7]

  • Aim for an Optimal Rf Value: The ideal Rf (retardation factor) for the target compound on the TLC plate should be between 0.25 and 0.35 . This generally provides the best resolution on a column.

  • Check Separation from Impurities: Ensure there is a clear separation (ΔRf ≥ 0.2) between your desired compound and major impurities. If separation is poor, try a different solvent system to exploit different selectivity (e.g., switch from ethyl acetate to a dichloromethane/methanol mixture).[1]

Q2: What is "dry loading" and when should I use it?

Dry loading is a sample application technique used when a compound is not very soluble in the starting eluent.[8]

  • When to Use: Use this method when your crude product dissolves well in a polar solvent (like methanol or dichloromethane) but your column chromatography starts with a non-polar solvent (like hexanes). Using the "wet method" in this case would introduce a strong polar solvent band, which would ruin the separation.

  • How it Works: The crude product is dissolved in a suitable solvent, and a small amount of silica gel (or Celite) is added to the solution. The solvent is then completely removed under reduced pressure, leaving the crude product adsorbed onto the silica. This dry, free-flowing powder is then carefully added to the top of the packed column.[8]

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: A single, constant-composition mobile phase is used throughout the purification. This is ideal for simple mixtures where the compounds to be separated have similar polarities and Rf values are well-separated.[9]

  • Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation (e.g., starting with 100% hexanes and slowly increasing the percentage of ethyl acetate). This is highly effective for complex mixtures containing compounds with a wide range of polarities. It allows the non-polar compounds to elute first, and then the more polar compounds are eluted as the solvent strength increases, often resulting in better resolution and faster run times.[10]

Data Presentation & Key Parameters

Table 1: Solvent Properties for Mobile Phase Selection

This table provides a reference for choosing solvents based on their polarity and chemical properties, which influences separation selectivity.

SolventPolarity IndexUV Cutoff (nm)Boiling Point (°C)Notes on Selectivity
n-Hexane0.119569Non-polar, used to elute non-polar compounds.
Dichloromethane (DCM)3.123340Medium polarity, good for a wide range of compounds.
Ethyl Acetate (EtOAc)4.425577Medium polarity, hydrogen bond acceptor.
Acetone5.133056Polar aprotic, strong eluotropic strength.
Acetonitrile (ACN)5.819082Polar aprotic, common in reversed-phase and HILIC.
Isopropanol (IPA)3.920582Polar protic, often used in more polar systems.
Methanol (MeOH)5.120565Polar protic, strong solvent, good for eluting polar compounds.
Water10.2<190100Highly polar, used in reversed-phase systems.

Visualized Workflows and Logic

A logical approach to troubleshooting and method development is crucial for success.

Caption: Troubleshooting decision tree for common column chromatography issues.

Caption: General workflow for developing a column chromatography purification method.

Experimental Protocols

Protocol 1: Slurry Packing a Flash Chromatography Column

This protocol describes the wet packing method for preparing a uniform column bed.[3][4][10]

  • Preparation: Securely clamp a glass column of appropriate size in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (~0.5 cm) layer of sand to create an even base.[4]

  • Add Solvent: Fill the column about one-third full with the initial, least polar solvent of your eluent system (e.g., hexanes).

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add the initial eluent to the silica gel while swirling to create a smooth, pourable slurry without any clumps or air bubbles. The consistency should be like a milkshake.

  • Pack the Column: Place a powder funnel on top of the column. Vigorously swirl the slurry and immediately pour it into the column in a single, continuous motion.

  • Settle and Compact: Open the stopcock to allow solvent to drain, collecting it for reuse. While the silica is settling, gently and continuously tap the side of the column with a piece of rubber tubing or your fingers to dislodge any air bubbles and ensure a tightly packed, homogenous bed.[4]

  • Finalize: Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disruption during sample and solvent addition. Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry. The column is now ready for sample loading.

Protocol 2: Dry Loading a Sample

This protocol is for samples that are insoluble in the initial eluent.[8]

  • Dissolve Sample: In a round-bottom flask, dissolve your crude product in a minimal amount of a suitable volatile solvent (e.g., dichloromethane, methanol, or acetone).

  • Add Adsorbent: Add silica gel (approximately 2-3 times the mass of your crude product) to the solution.

  • Evaporate: Swirl the flask to ensure the mixture is homogenous. Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.

  • Load Column: Carefully transfer this powder to the top of your pre-packed column, ensuring an even layer on top of the sand.

  • Begin Elution: Gently add your initial eluent, allowing it to percolate through the sample layer before filling the column reservoir and starting the elution process.[8]

References

  • University of Toronto. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Jakab, G., et al. (2022). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 27(23), 8343. Retrieved from [Link]

  • ResearchGate. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification? Retrieved from [Link]

  • Reddit. (2016, March 30). What compounds are unstable in a silica gel column (chromatography). Retrieved from [Link]

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Addressing degradation of 3-(2-Methoxyphenyl)-1,4-thiazepane in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers. This guide is designed to serve as a dedicated resource for addressing the challenges associated with the aqueous stability of 3-(2-Methoxyphenyl)-1,4-thiazepane. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in pharmaceutical development. Our goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and develop robust, stable formulations.

This center is structured as a series of frequently asked questions and in-depth troubleshooting guides. We will explore the primary degradation pathways, methods for analysis, and strategies for stabilization.

Frequently Asked Questions (FAQs)
FAQ 1: What are the most likely degradation pathways for 3-(2-Methoxyphenyl)-1,4-thiazepane in an aqueous solution?

Based on its chemical structure, 3-(2-Methoxyphenyl)-1,4-thiazepane is susceptible to three primary degradation pathways in aqueous media: hydrolysis, oxidation, and photolysis. Understanding these pathways is the first step in developing a stable formulation and a reliable analytical method.[1][2]

  • Hydrolysis: The 1,4-thiazepane ring contains an imine-like (or aminal-like) linkage and a thioether, both of which can be susceptible to hydrolysis under acidic or basic conditions. This typically results in the opening of the seven-membered ring to form a linear amino-thiol derivative.[3][4][5] The rate of hydrolysis is often highly dependent on the pH of the medium.[4]

  • Oxidation: The sulfur atom in the thiazepane ring is a primary target for oxidation. It can be oxidized to a sulfoxide and, under more aggressive conditions, to a sulfone.[6] This can be initiated by dissolved oxygen, peroxide contaminants, or trace metal ions.[7] The secondary amine within the ring is also a potential site for oxidation.

  • Photolysis: Aromatic compounds can be sensitive to light, particularly in the UV spectrum. Exposure to light can generate reactive species that lead to a variety of degradation products.[8] ICH guidelines mandate photostability testing for new drug substances.[1]

The following diagram illustrates these potential degradation routes.

G cluster_0 Degradation Stressors cluster_1 Compound & Degradants Acid_Base Acid / Base (Hydrolysis) Parent 3-(2-Methoxyphenyl)-1,4-thiazepane Acid_Base->Parent Oxidant Oxidant (e.g., H₂O₂) Oxidant->Parent Light Light (Photolysis) Light->Parent Hydrolysis_Product Ring-Opened Product (e.g., Thioester/Amino Thiol) Parent->Hydrolysis_Product Ring Cleavage Oxidation_Product_SO Sulfoxide Derivative (+16 Da) Parent->Oxidation_Product_SO S-Oxidation Photolytic_Products Various Photodegradants Parent->Photolytic_Products Complex Reactions Oxidation_Product_SO2 Sulfone Derivative (+32 Da) Oxidation_Product_SO->Oxidation_Product_SO2 Further Oxidation

Caption: Potential degradation pathways for 3-(2-Methoxyphenyl)-1,4-thiazepane.

Troubleshooting Guides
Guide 1: I am observing a rapid loss of my parent compound during an aqueous-based assay. What are the immediate troubleshooting steps?

Rapid degradation during an experiment can invalidate results. The cause is almost always related to the experimental conditions. Follow this checklist to diagnose the issue:

  • Verify and Control pH:

    • The Problem: The thiazepane ring is prone to rapid acid- or base-catalyzed hydrolysis.[3][4] Unbuffered water or improperly prepared buffers can have a pH that promotes degradation.

    • The Solution: Measure the pH of your exact assay medium. Do not assume the pH of "water" is 7.0. Implement a suitable buffer system (e.g., phosphate, acetate, or Tris) to maintain a stable pH throughout the experiment. It is critical to perform a pH-rate profile study to find the pH of maximum stability.

  • Protect from Light:

    • The Problem: Many complex organic molecules are photolabile. Ambient laboratory light, especially from windows, can be sufficient to initiate photolytic degradation over several hours.[8]

    • The Solution: Use amber glass vials or wrap your containers in aluminum foil. Minimize the exposure of stock solutions and experimental samples to direct light.

  • Control Temperature:

    • The Problem: Degradation reactions, like all chemical reactions, accelerate at higher temperatures.[7] Leaving samples on a benchtop in a warm lab can significantly increase the rate of decomposition compared to samples kept on ice or at a controlled room temperature.

    • The Solution: Maintain a consistent and documented temperature throughout your experiment. If the compound is particularly labile, perform manipulations on ice and store samples at 4°C or -20°C.

  • De-gas Solvents:

    • The Problem: Atmospheric oxygen dissolved in your aqueous media can lead to oxidation of the sulfur atom.[7]

    • The Solution: Before use, sparge your aqueous buffers with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen. This is especially important for long-term experiments.

  • Evaluate Water Purity:

    • The Problem: Trace metal ions (e.g., iron, copper) present in lower-grade water can catalyze oxidative degradation reactions.

    • The Solution: Use high-purity, metal-free water (e.g., from a Milli-Q system or HPLC-grade bottled water) for all solutions and buffers. If metal-catalyzed oxidation is suspected, consider adding a chelating agent like 0.1 mM EDTA to your buffer.

Guide 2: My HPLC chromatogram shows several new peaks after incubating my compound in solution. How do I identify these degradants?

The appearance of new peaks is a clear sign of degradation. Identifying these peaks is crucial for understanding the degradation pathway and developing a stability-indicating method. This process is a core component of forced degradation studies as mandated by ICH guidelines.[1][7][9]

The Causality: Forced degradation studies intentionally expose the drug to harsh conditions to generate degradants in a short period.[2] By analyzing the samples from each stress condition, you can correlate specific peaks with specific degradation pathways.

Protocol: Preliminary Degradant Identification

  • Perform a Forced Degradation Study:

    • Prepare five separate solutions of your compound (~1 mg/mL) in an aqueous medium.[2]

    • Acidic: Add 0.1 M HCl and heat at 60-80°C.

    • Basic: Add 0.1 M NaOH and keep at room temperature (base hydrolysis is often faster).

    • Oxidative: Add 3% H₂O₂ and keep at room temperature.

    • Thermal: Heat the solution at 80°C (in a neutral, de-gassed buffer).

    • Photolytic: Expose the solution to a photostability chamber or direct sunlight.

    • Analyze samples at time points (e.g., 2, 8, 24 hours) until you see ~10-20% degradation of the parent peak.

  • Analyze by HPLC-UV:

    • Run each stressed sample on your HPLC system. The goal is to achieve baseline separation of the parent compound from all new peaks.[9]

    • Compare the chromatograms. A peak that appears only in the acid-stressed sample is likely an acid hydrolysis product. A peak prominent in the H₂O₂ sample is an oxidation product.

  • Analyze by LC-MS:

    • The Key: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool for this task.[10][11] It provides the mass-to-charge ratio (m/z) of the molecules as they elute from the column.

    • Inject the most informative stressed samples into the LC-MS.

    • Interpret the Data:

      • A new peak with a mass +18 Da higher than the parent suggests a hydrolysis event (addition of H₂O).

      • A new peak with a mass +16 Da higher suggests a mono-oxidation event (e.g., formation of a sulfoxide).

      • A new peak with a mass +32 Da higher suggests a di-oxidation event (e.g., formation of a sulfone).

    • This mass information, combined with the knowledge of which stress condition created the peak, provides strong evidence for its identity.

The following diagram outlines the logical workflow for conducting a forced degradation study.

G cluster_stress Apply Stress Conditions (ICH Q1A/Q1B) cluster_results Evaluate Results start Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, Heat) start->acid Aliquot base Base Hydrolysis (0.1 M NaOH, RT) start->base Aliquot oxid Oxidation (3% H₂O₂, RT) start->oxid Aliquot photo Photolysis (UV/Vis Light) start->photo Aliquot analysis Analyze via Stability-Indicating HPLC-UV / LC-MS acid->analysis Sample at time points base->analysis Sample at time points oxid->analysis Sample at time points photo->analysis Sample at time points pathway Establish Degradation Pathways analysis->pathway method Confirm Method Specificity analysis->method elucidate Elucidate Structures (MS, NMR) analysis->elucidate end Stable Formulation & Validated Method pathway->end method->end elucidate->end

Caption: Experimental workflow for a forced degradation study.

Formulation and Stabilization
FAQ 2: What strategies can I employ to formulate a stable aqueous solution of 3-(2-Methoxyphenyl)-1,4-thiazepane for pre-clinical studies?

Developing a stable formulation requires a multi-faceted approach that directly counters the degradation pathways identified earlier.

Summary of Stabilization Strategies

StrategyTarget PathwayRecommended ActionRationale & Citation
pH Optimization HydrolysisScreen buffers from pH 3 to 9 to find the point of minimum degradation.Hydrolytic reactions are typically pH-dependent; finding the "sweet spot" is the most effective stabilization strategy.[2][4]
Use of Antioxidants OxidationAdd a water-soluble antioxidant such as ascorbic acid (0.01-0.1%) or sodium metabisulfite.These agents act as sacrificial substrates, reacting with dissolved oxygen or free radicals before the drug substance does.[12]
Use of Chelating Agents OxidationInclude a chelating agent like disodium edetate (EDTA) at 0.01-0.1%.EDTA sequesters trace metal ions that can catalyze oxidative degradation pathways.[7]
Inert Atmosphere OxidationDuring formulation, bubble nitrogen or argon through the bulk solution and package in sealed vials with an inert headspace.This physically removes dissolved oxygen, a key reactant in oxidative degradation.
Light Protection PhotolysisFormulate and store the final product in amber or opaque containers.Prevents light from initiating photolytic degradation reactions. This is a standard requirement for light-sensitive drugs.[8][13]
Co-solvents Hydrolysis / GeneralConsider including a percentage of a co-solvent like propylene glycol or ethanol (e.g., 10-50%).By reducing the activity of water, co-solvents can sometimes slow down hydrolytic degradation. However, this must be tested as they can also introduce new instabilities.[7]

Experimental Protocol: pH-Rate Profile Study

This is the most critical experiment for developing a stable aqueous formulation.

  • Prepare a Series of Buffers: Prepare isosmotic buffers at various pH values (e.g., pH 3, 4, 5, 6, 7, 8, 9). Use buffers with appropriate pKa values for each range (e.g., citrate for pH 3-5, phosphate for pH 6-8, borate for pH 9).

  • Incubate Samples: Add a known concentration of 3-(2-Methoxyphenyl)-1,4-thiazepane to each buffer solution. Place the samples in a temperature-controlled oven at an accelerated temperature (e.g., 60°C) to speed up degradation. Protect all samples from light.

  • Analyze at Time Points: Withdraw aliquots at set intervals (e.g., 0, 4, 8, 24, 48 hours).

  • Quantify: Analyze each sample using a validated stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Plot and Analyze: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line gives the observed degradation rate constant (k_obs). Finally, plot log(k_obs) versus pH. The lowest point on this V-shaped or U-shaped curve indicates the pH of maximum stability.

By systematically addressing each potential cause of degradation, you can successfully troubleshoot stability issues and develop a robust aqueous formulation for your research needs.

References
  • MedCrave. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. [Link]

  • ResearchGate. (2026). Synthesis of Polysubstituted Tetrahydro‐1,4‐Thiazepines by Rhodium‐Catalyzed Ring Expansion of Dihydro‐1,3‐Thiazines with Diazoesters. [Link]

  • ScienceDirect. (2018). The major glucosinolate hydrolysis product in rocket (Eruca sativa L.), sativin, is 1,3-thiazepane-2-thione. Food Chemistry. [Link]

  • PMC. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. National Center for Biotechnology Information. [Link]

  • SciSpace. (2016). Forced Degradation Studies. [Link]

  • PharmaTutor. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Austin Publishing Group. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. [Link]

  • PubMed. (1992). Determination of cystathionine and perhydro-1,4-thiazepine-3,5-dicarboxylic acid in the urine of a patient with cystathioninuria using column liquid chromatography-mass spectrometry. [Link]

  • PMC. (2023). 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities. National Center for Biotechnology Information. [Link]

  • IOSR Journal of Pharmacy and Biological Sciences. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • ACS Publications. (1959). Hydrolysis of 2-Methyl-Δ2-thiazoline and its Formation from N-Acetyl-β-mercaptoethylamine. Observations on an N-S Acyl Shift. Journal of the American Chemical Society. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. [Link]

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. [Link]

  • Chemical Methodologies. (2023). Synthesis, Identification, and Antibacterial Effect Assessment of Some New 1,4 -Thiazepines, Derived from Substituted Diphenyl A. [Link]

  • Research India Publications. (2017). Synthesis and characterization of some New Oxazepine Compounds Containing 1, 3, 4-Thiadiazole Ring Derived form D-Erythroascorbic Acid. [Link]

  • ResearchGate. (2025). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. [Link]

  • MDPI. (2022). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][7]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. [Link]

  • ResearchGate. (2025). Selective Synthesis of Substituted 3-Aryl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone. [Link]

  • ChemRxiv. (n.d.). Iodine(III)-Mediated Oxidation of Anilines to Construct Dibenzazepines. [Link]

  • Taylor & Francis Online. (n.d.). Stabilizing agents – Knowledge and References. [Link]

  • Organic Chemistry Portal. (2009). Palladium-Catalyzed Arylation of the THP Derivative of (Z)-2-Butene-1,4-diol with Arenediazonium Salts and the Synthesis of β-Aryl-γ-butyrolactones. [Link]

  • MDPI. (2018). A General Stereoselective Approach to 1,2,4-Triazepane-3-thiones/ones via Reduction or Reductive Alkylation of 2,4,5,6-Tetrahydro-3H-1,2,4-triazepine-3-thiones/ones. [Link]

  • ITRC. (2020). Sampling and Analysis 1,4-Dioxane. [Link]

  • PMC. (2014). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. National Center for Biotechnology Information. [Link]

  • PMC. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. National Center for Biotechnology Information. [Link]

  • MDPI. (2022). 3-(2-Diisopropylaminoethyl)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione. [Link]

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Overcoming cyclization failures in thiazepane ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiazepane ring formation. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the synthesis of these important seven-membered heterocyclic scaffolds. As a Senior Application Scientist, I've compiled this guide to provide not just protocols, but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction: The Challenge of the Seven-Membered Ring

The construction of seven-membered rings like thiazepanes presents a unique set of challenges. Compared to the formation of five- and six-membered rings, the cyclization to a seven-membered ring is often entropically disfavored.[1][2] The increased number of rotatable bonds in the open-chain precursor means that achieving a conformation suitable for ring closure is less probable. Additionally, transannular interactions and potential ring strain in the transition state can increase the activation energy of the cyclization step.[3][4] This guide will address the common failures encountered during thiazepane synthesis and provide systematic approaches to overcoming them.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Thiazepane Product

This is one of the most common issues in thiazepane synthesis. The root cause can often be traced back to several factors, from the inherent difficulty of forming a seven-membered ring to suboptimal reaction conditions.

Q: My intramolecular cyclization to form the thiazepane ring is resulting in low yields or failing completely. What are the likely causes and how can I improve the outcome?

A: Low yields in thiazepane ring formation are often due to a combination of factors including unfavorable reaction kinetics, side reactions, and the stability of the starting materials or intermediates. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Cyclization Strategy and Precursor Design

The structure of your linear precursor is critical. A molecule with high conformational flexibility will have a significant entropic barrier to cyclization.

  • Introduce Conformational Constraints: If possible, modify your precursor to reduce its flexibility. Incorporating double bonds or ring structures within the linear chain can pre-organize the molecule into a conformation that is more amenable to cyclization.[5] This reduces the entropic penalty for ring closure.

  • Check for Favorable Cyclization Geometry (Baldwin's Rules): For intramolecular additions, the geometry of the attack is crucial. According to Baldwin's rules, 7-exo-trig and 7-endo-trig cyclizations are generally favored, while some other pathways may be disfavored.[6][7] Analyze the geometry of your planned ring closure to ensure it is a favored process. For example, in the cyclization of an amino thiol onto an α,β-unsaturated ester, the initial Michael addition is a 7-exo-trig process, which is favored.

2. Optimize Reaction Conditions
  • High-Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, running the reaction at high dilution is often essential.[8][9] This can be achieved by the slow addition of the substrate to a large volume of solvent using a syringe pump. This maintains a low concentration of the reactant, minimizing the chances of two molecules reacting with each other.

  • Choice of Solvent: The solvent can influence the reaction rate and the conformation of the precursor. Polar aprotic solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF) are often good choices as they can solvate the transition state.[10] In some cases, a solvent screen may be necessary to find the optimal conditions.

  • Temperature Optimization: While heating can increase the reaction rate, it can also promote side reactions. It is advisable to screen a range of temperatures. Sometimes, lower temperatures over a longer period can give a cleaner reaction and a higher yield of the desired product.[11]

3. The Crucial Role of the Base

For cyclizations involving deprotonation, such as the intramolecular cyclization of an amino-ester, the choice of base is critical.

  • Base Strength and Steric Hindrance: A base that is too strong or not sterically hindered can lead to side reactions like elimination or polymerization. A screen of bases with varying strengths and steric profiles is recommended. For example, while strong bases like NaOH have been used, they may require long reaction times and can lead to modest yields.[10] Organic bases like 1,8-diazabicycloundec-7-ene (DBU) or triethylamine (Et3N) are often effective.[10]

Base Typical Application Considerations
Triethylamine (Et3N) General purpose organic baseCan be effective, but may not be strong enough for all substrates.
DIPEA (Hünig's base) Sterically hindered non-nucleophilic baseUseful for preventing side reactions with sensitive functional groups.
DBU Strong, non-nucleophilic baseCan be very effective in promoting cyclization, but may cause side reactions with sensitive substrates.[10]
Potassium Carbonate (K2CO3) Inorganic baseOften used in polar aprotic solvents like DMF or MeCN.
Sodium Hydride (NaH) Strong, non-nucleophilic baseUsed for deprotonating less acidic protons, but requires anhydrous conditions.
4. Activating Groups for Amide Bond Formation

For intramolecular lactamization (amide bond formation), the carboxylic acid or ester needs to be activated.

  • Ester Activation: Trifluoroethyl esters are more reactive than methyl or ethyl esters and can lead to shorter reaction times and higher yields in cyclizations with amino thiols.[10]

  • Carboxylic Acid Activation: If starting from an amino acid, coupling reagents like HATU, HBTU, or PyBOP can be used to activate the carboxylic acid for intramolecular amidation.

Problem 2: Formation of Side Products

The presence of multiple spots on a TLC plate or unexpected masses in your LC-MS analysis indicates the formation of side products. In thiazepane synthesis, two common culprits are disulfide formation and polymerization.

Q: My reaction is producing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer or polymer. How can I prevent this?

A: Polymerization is a classic competing reaction in any cyclization. It occurs when the reactive ends of two different molecules react with each other (intermolecularly) instead of the two ends of the same molecule reacting (intramolecularly).

  • High-Dilution Principle: As mentioned in the previous section, employing high-dilution conditions is the most effective way to suppress polymerization.[8][9] By maintaining a very low concentration of the linear precursor, the probability of intramolecular cyclization is greatly increased.

Q: I am observing a byproduct with a molecular weight corresponding to a dimer of my thiol-containing starting material. How can I prevent disulfide formation?

A: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen) and at basic pH.[12][13] This is a common side reaction when working with amino thiols.

Strategies to Prevent Disulfide Formation:
  • Degassed Solvents: Before starting your reaction, thoroughly degas your solvent by bubbling an inert gas (argon or nitrogen) through it or by using a freeze-pump-thaw technique. This removes dissolved oxygen, a key oxidant.

  • Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) to prevent atmospheric oxygen from entering the reaction vessel.

  • Control of pH: Thiol-disulfide exchange is often faster at higher pH because the thiolate anion is the reactive species.[12] If possible, running the reaction at a lower pH may slow down disulfide formation. However, this needs to be balanced with the pH requirements of your desired cyclization reaction.

  • Use of Reducing Agents: In some cases, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the reaction mixture to keep the thiol in its reduced state. TCEP is a good choice as it is odorless, water-soluble, and effective over a wide pH range.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction concentration when using high-dilution conditions?

A1: A typical starting concentration for high-dilution conditions is in the range of 0.001 M to 0.01 M.[8] The optimal concentration will depend on the specific substrate and reaction.

Q2: Can I use microwave irradiation to promote thiazepane ring formation?

A2: Yes, microwave-assisted synthesis can be a very effective technique for promoting cyclization reactions.[14][15] The high temperatures and pressures achieved in a microwave reactor can significantly reduce reaction times and sometimes improve yields. However, it is important to carefully screen the reaction conditions, as the high temperatures can also lead to decomposition or side reactions.

Q3: My starting material is a salt (e.g., a hydrochloride salt of an amine). Do I need to neutralize it before the reaction?

A3: Yes, it is generally necessary to neutralize the salt to the free base before the cyclization reaction, especially if the reaction is base-mediated. This can be done by adding one equivalent of a base (like triethylamine or potassium carbonate) before adding the base that will catalyze the cyclization.

Q4: How can I confirm that the product I have isolated is the desired thiazepane?

A4: A combination of analytical techniques should be used for structural confirmation. High-resolution mass spectrometry (HRMS) will confirm the molecular formula. 1H and 13C NMR spectroscopy will provide information about the connectivity of the atoms. 2D NMR techniques like COSY and HMBC can be used to confirm the ring structure. In some cases, single-crystal X-ray diffraction can provide unambiguous proof of the structure.[16][17]

Experimental Protocols

Protocol 1: General Procedure for Thiazepane-5-one Synthesis via Intramolecular Cyclization of an Amino Thiol with a Trifluoroethyl Ester under High Dilution

This protocol is adapted from a method for the synthesis of 1,4-thiazepanones.[10]

  • Preparation of the Reaction Flask: To a round-bottom flask equipped with a magnetic stir bar, add the desired volume of degassed acetonitrile (to achieve a final concentration of 0.005 M).

  • Addition of Reagents: To the solvent, add the amino thiol (1.2 equivalents) and DBU (2.0 equivalents).

  • Slow Addition of the Substrate: In a separate flask, dissolve the α,β-unsaturated trifluoroethyl ester (1.0 equivalent) in a small amount of degassed acetonitrile.

  • High Dilution: Using a syringe pump, add the solution of the trifluoroethyl ester to the reaction mixture over a period of 4-8 hours.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the desired thiazepanone.

Protocol 2: Prevention of Disulfide Formation
  • Solvent Degassing: Place the required volume of solvent in a flask and bubble argon or nitrogen through it for at least 30 minutes.

  • Inert Atmosphere Setup: Assemble your reaction glassware and flush it with an inert gas. Maintain a positive pressure of the inert gas throughout the reaction using a balloon or a bubbler.

  • Reaction Setup: Add the degassed solvent and reagents to the reaction flask under the inert atmosphere.

  • Execution: Proceed with the reaction as planned, ensuring that the inert atmosphere is maintained.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield start Low or No Yield of Thiazepane precursor Evaluate Precursor Design start->precursor Is the precursor conformationally flexible? conditions Optimize Reaction Conditions start->conditions Are reaction conditions optimized? side_reactions Investigate Side Reactions start->side_reactions Are side products observed? add_constraints Introduce Conformational Constraints (e.g., double bonds, rings) precursor->add_constraints Yes baldwin Check Baldwin's Rules for Cyclization precursor->baldwin No/Check Anyway high_dilution Implement High-Dilution Conditions (0.001-0.01 M) conditions->high_dilution Is polymerization a possibility? solvent_temp Screen Solvents and Temperatures conditions->solvent_temp Are solvent and temperature optimal? base_activation Screen Bases/Activating Agents conditions->base_activation Is the reaction base/catalyst dependent? polymerization polymerization side_reactions->polymerization High MW byproducts? disulfide disulfide side_reactions->disulfide Disulfide formation? end_node Improved Yield add_constraints->end_node baldwin->end_node high_dilution->end_node solvent_temp->end_node base_activation->end_node high_dilution_side high_dilution_side polymerization->high_dilution_side Use High-Dilution high_dilution_side->end_node inert_atmosphere inert_atmosphere disulfide->inert_atmosphere Use Degassed Solvents and Inert Atmosphere inert_atmosphere->end_node

Caption: A decision-making workflow for troubleshooting low yields in thiazepane synthesis.

Competing Intramolecular vs. Intermolecular Reactions

Competing_Reactions cluster_conditions Reaction Conditions cluster_products Products high_conc High Concentration polymerization Intermolecular Reaction (Dimer/Polymer) high_conc->polymerization Favors low_conc Low Concentration (High Dilution) cyclization Intramolecular Cyclization (Thiazepane) low_conc->cyclization Favors precursor Linear Precursor (A-X-B) precursor->cyclization Intramolecular precursor->polymerization Intermolecular

Caption: The influence of concentration on the competition between cyclization and polymerization.

References

  • Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling. [Link]

  • The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Research. [Link]

  • Baldwin's rules. Wikipedia. [Link]

  • Disulfide. Wikipedia. [Link]

  • Why are 7-membered rings less likely to form than 5- and 6-. Chemistry Stack Exchange. [Link]

  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques. ResearchGate. [Link]

  • The Cycloaddition Strategy for the Synthesis of Natural Products Containing Carbocyclic Seven-Membered Rings. ResearchGate. [Link]

  • Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews. [Link]

  • Baldwin's Rules For Ring Closure. Chemistry Notes. [Link]

  • Video: Preparation and Reactions of Thiols. JoVE. [Link]

  • Disulfide bond formation and its impact on the biological activity and stability of recombinant therapeutic proteins produced by. University of Waterloo. [Link]

  • Macrocyclization Reactions at High Concentration (≥0.2M): The Role of Catalysis. Accounts of Chemical Research. [Link]

  • Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine. Molecules. [Link]

  • Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. MDPI. [Link]

  • Baldwin's Rule for Ring Closure Reactions. Chemistry LibreTexts. [Link]

  • Baldwin's rules. YouTube. [Link]

  • Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. Organic Letters. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[12][18]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules. [Link]

  • High dilution reactions — New synthetic applications. ResearchGate. [Link]

  • Microwave-assisted synthesis of 2-substituted 4,5,6,7-tetrahydro-1,3-thiazepines from 4-aminobutanol. Beilstein Journal of Organic Chemistry. [Link]

  • Baldwin's nomenclature for cyclization reactions and the refined list... ResearchGate. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. International Journal of Molecular Sciences. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[12][18]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. PubMed. [Link]

  • Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. ChemistryOpen. [Link]

  • Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[12][18]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. ResearchGate. [Link]

  • Intramolecular Cyclization Side Reactions. ResearchGate. [Link]

  • Conformational analyses of two pyridazino[4,5-b][12][18]oxazepines and a pyridazino[4,5-b][12][18]thiazepine. ResearchGate. [Link]

  • The synthesis of seven- and eight-membered rings by radical strategies. Organic Chemistry Frontiers. [Link]

  • Intramolecular Cyclization and a Retro-Ene Reaction Enable the Rapid Fragmentation of a Vitamin B1-derived Breslow Intermediate. ChemRxiv. [Link]

  • Help with Low Yield Synthesis. Reddit. [Link]

  • Amide Activation in Ground and Excited States. Molecules. [Link]

  • Amine-boranes as Dual-Purpose Reagents for Direct Amidation of Carboxylic Acids. The Journal of Organic Chemistry. [Link]

  • Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway: Synthesis of Seven-membered Heterocycles. Journal of the Chinese Chemical Society. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. MDPI. [Link]

  • Intramolecular monomer-on-monomer (MoM) Mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides. Chemical Communications. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. [Link]

  • Synthesis of 1,4-Thiazepane-Based Curcuminoids with Promising Anticancer Activity. Molecules. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. ResearchGate. [Link]

  • Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. ResearchGate. [Link]

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Validation & Comparative

Technical Guide: 1H NMR Analysis of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride CAS (Generic Core): Related to 1,4-thiazepane scaffolds used in CNS drug discovery. Molecular Formula: C13H17NOS · HCl Application: This compound represents a "privileged scaffold" in medicinal chemistry. The 1,4-thiazepane ring is a bioisostere for 1,4-diazepines (e.g., benzodiazepines) and 1,4-oxazepanes. The replacement of Nitrogen or Oxygen with Sulfur alters lipophilicity (LogP) and ring puckering, often improving metabolic stability or receptor selectivity.

Purpose of This Guide: This guide provides a comparative analysis of the Hydrochloride Salt form versus its Free Base alternative. In drug development, distinguishing these forms via NMR is critical for quality control, formulation stability, and solubility profiling. We analyze the specific spectral fingerprints that validate the salt formation and the integrity of the 7-membered heterocyclic core.

Comparative Analysis: HCl Salt vs. Free Base (The Alternatives)

The primary analytical challenge with 3-(2-Methoxyphenyl)-1,4-thiazepane is confirming the protonation state of the secondary amine and the conformation of the flexible 7-membered ring.

Chemical Shift Fingerprint Comparison

The following data represents the characteristic shift changes observed when converting the Free Base to the Hydrochloride Salt.

FeatureFree Base (Alternative) HCl Salt (Target Product) Mechanistic Insight
Solvent System CDCl₃ (Chloroform-d)DMSO-d₆ (Dimethyl sulfoxide-d6)Salt requires polar solvent; DMSO prevents rapid H-exchange.
Amine Proton (NH) ~1.8 - 2.2 ppm (Broad/Invisible)9.0 - 9.8 ppm (Broad singlets) Diagnostic Signal: Protonation creates a charged NH₂⁺ center, heavily deshielded.
H-3 (Chiral Center) 3.8 - 4.1 ppm4.6 - 5.0 ppm The inductive effect of the N⁺ cation pulls electron density, shifting the alpha-proton downfield.
H-5 (N-CH₂) 3.0 - 3.3 ppm3.5 - 3.9 ppm Protons on C5 are alpha to the nitrogen and experience significant deshielding upon salt formation.
H-7 (S-CH₂) 2.6 - 2.9 ppm2.7 - 3.0 ppm Sulfur is less affected by N-protonation; minimal shift indicates ring integrity.
Methoxy (-OCH₃) 3.80 ppm (Singlet)3.82 ppm (Singlet) The methoxy group is distant from the ionization center; shift remains stable.
Conformational Dynamics (The "Twist" Factor)

Unlike the planar benzene ring, the 1,4-thiazepane ring exists in a dynamic equilibrium between twist-chair and twist-boat conformations.

  • Free Base: High flexibility. Signals for H-5, H-6, and H-7 often appear as complex multiplets due to rapid ring flipping.

  • HCl Salt: Protonation often "locks" or biases the conformation to maximize hydrogen bonding with the chloride counterion or solvent. This can result in sharper, more distinct diastereotopic splitting (geminal coupling) for the methylene protons.

Experimental Protocol: Self-Validating Workflow

This protocol ensures reproducibility and distinguishes the salt from the free base without requiring external elemental analysis.

Phase 1: Sample Preparation
  • Mass: Weigh 10–15 mg of the solid.

  • Solvent:

    • For Salt: Use 0.6 mL DMSO-d₆ (99.9% D). Note: CDCl₃ is often insufficient for HCl salts due to solubility issues, leading to poor signal-to-noise ratios.

    • For Free Base: Use 0.6 mL CDCl₃ .

  • Reference: Ensure solvent contains 0.03% TMS (Tetramethylsilane) for 0.00 ppm referencing.

Phase 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.

  • Number of Scans (NS): 16 (Free Base) / 64 (Salt). Salts often aggregate; more scans improve S/N.

  • Relaxation Delay (D1): Set to 2.0 seconds . The methoxy and aromatic protons relax slowly; insufficient delay impacts integration accuracy.

  • Temperature: 298 K (25°C).

Phase 3: Processing & Validation (The "E-E-A-T" Check)
  • Phase Correction: Apply manual phasing. The large solvent peak in DMSO (2.50 ppm) and water (3.33 ppm) must be perfectly symmetrical.

  • Integration Logic:

    • Calibrate the Methoxy Singlet (3H) to an integral of 3.00.

    • Check the Aromatic Region (6.9–7.4 ppm) . It must integrate to 4H (due to the 2-substituted phenyl ring).

    • Validation: If the aromatic region integrates to <4H relative to methoxy, the sample may contain solvent impurities or paramagnetic contaminants.

Visualizations

Diagram 1: Structural Assignment Logic (Connectivity)

This diagram illustrates the flow of logic used to assign the specific protons of the 1,4-thiazepane core using 1D and 2D NMR correlations.

G cluster_0 Core Structure cluster_1 Diagnostic Protons Molecule 3-(2-Methoxyphenyl)- 1,4-thiazepane HCl H3 H-3 (Chiral) δ 4.8 ppm Molecule->H3 Chiral Center NH NH2+ (Salt) δ 9.5 ppm Molecule->NH Protonation OMe Methoxy (-OCH3) δ 3.8 ppm H3->OMe NOESY (Spatial Proximity) NH->H3 COSY Correlation (Vicinal) H5 H-5 (N-CH2) δ 3.6 ppm NH->H5 COSY Correlation (Vicinal) H7 H-7 (S-CH2) δ 2.8 ppm H5->H7 Not Coupled (Separated by S/C6)

Caption: Network of diagnostic NMR signals and their correlations. Red nodes indicate key shifts affected by salt formation; Green indicates the internal reference standard (Methoxy).

Diagram 2: Analytical Decision Tree (Salt vs. Base)

A self-validating workflow to determine if the synthesized product is the correct hydrochloride salt or the unreacted free base.

Workflow Start Unknown Sample (White Solid) Solvent Dissolve in DMSO-d6 Start->Solvent CheckNH Check 8.5 - 10.0 ppm Region Solvent->CheckNH ResultSalt Broad Singlets (1H/2H) CONFIRMED: HCl Salt CheckNH->ResultSalt Peaks Present ResultBase No Signals / Flat Baseline INDICATES: Free Base CheckNH->ResultBase Absent CheckH3 Check H-3 Shift (Chiral Proton) ResultSalt->CheckH3 ResultBase->CheckH3 ShiftDown Shift > 4.5 ppm (Deshielded) CheckH3->ShiftDown Consistent with Salt ShiftUp Shift < 4.2 ppm (Shielded) CheckH3->ShiftUp Consistent with Base

Caption: Decision logic for validating the hydrochloride salt form using 1H NMR chemical shift diagnostics in DMSO-d6.

References

  • Levai, A. (2000). Synthesis of 1,4-thiazepines. Journal of Heterocyclic Chemistry. (Provides foundational NMR data for the 7-membered thiazepine/thiazepane core).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Authoritative text on Amine Salt vs. Free Base shift differentials).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. (Essential for identifying DMSO/Water peaks in salt analysis).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,4-Thiazepane derivatives. (Used for structural verification of the core scaffold).

Sources

Technical Guide: IR Spectrum Interpretation of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

[1]

Executive Summary & Strategic Context

In the development of heterocyclic pharmaceutical scaffolds, 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride represents a critical building block, often investigated for its potential CNS activity due to the pharmacophoric thiazepane ring.[1] However, its characterization presents unique challenges due to the coexistence of a secondary amine salt, a sulfide linkage, and an ortho-substituted aryl ether.

This guide provides a comparative technical analysis of the infrared (IR) spectral performance of this compound. Unlike standard spectral libraries which may lack this specific derivative, we analyze the diagnostic band shifts that validate the hydrochloride salt form against its free base alternative. Furthermore, we compare Attenuated Total Reflectance (ATR) against Transmission (KBr pellet) methodologies to recommend the optimal workflow for routine quality control.

Experimental Workflow & Methodology

To ensure reproducibility, the following workflow illustrates the critical decision nodes in analyzing this hygroscopic amine salt.

IR_WorkflowSampleSample: 3-(2-Methoxyphenyl)-1,4-thiazepane HClPrep_DecisionMethod SelectionSample->Prep_DecisionATRATR (Diamond/ZnSe)Direct DepositionPrep_Decision->ATRRoutine QC(High Throughput)KBrTransmission (KBr)Pellet PressPrep_Decision->KBrHigh Resolution(Weak Overtones)AcquisitionSpectral Acquisition(4000-400 cm⁻¹)ATR->AcquisitionKBr->AcquisitionProcessingPost-Processing(Baseline/Atmospheric Correction)Acquisition->ProcessingAnalysisBand Assignment &Salt VerificationProcessing->Analysis

Figure 1: Decision matrix for IR sampling of thiazepane salts. ATR is prioritized for speed and moisture control, while KBr is reserved for detailed fingerprinting.

Performance Comparison: Salt (Target) vs. Free Base (Alternative)

The most critical "performance" metric in the synthesis of this compound is the successful formation of the hydrochloride salt. The IR spectrum serves as the primary validation tool.

The "Ammonium" Shift (Diagnostic Criterion)

The conversion of the 1,4-thiazepane secondary amine to its hydrochloride salt results in a dramatic transformation of the N-H stretching region.

FeatureTarget: HCl Salt FormAlternative: Free Base FormInterpretation
N-H Stretching Broad, multiple bands (2400–3000 cm⁻¹) Sharp, single band (~3300–3350 cm⁻¹) The "Ammonium Band."[1] In the salt, the N-H bond lengthens and participates in strong H-bonding with Cl⁻, broadening the signal and shifting it to lower energy.
N-H Deformation Medium band (~1580–1600 cm⁻¹) Weak/Absent Scissoring vibration of the

moiety. Often obscured by aromatic rings but distinct in salts.
Physical State Crystalline SolidOily Liquid / Low-melt SolidSalts typically yield cleaner ATR spectra due to better crystal contact compared to oils.[1]
Structural Fingerprinting (The Thiazepane-Ether Core)

While the salt formation affects the amine, the core scaffold remains consistent. The following bands must be present to confirm the 3-(2-methoxyphenyl)-1,4-thiazepane skeleton.

  • Ether C-O-C Asymmetric Stretch (1230–1260 cm⁻¹): The 2-methoxyphenyl group (anisole derivative) exhibits a strong characteristic band here. This is the "anchor" peak for the aromatic portion of the molecule.

  • Ether C-O-C Symmetric Stretch (1020–1050 cm⁻¹): Specific to the

    
     bond.
    
  • Ortho-Substitution Pattern (740–760 cm⁻¹): A strong C-H out-of-plane (OOP) bending vibration.[1] This single strong band confirms the ortho (2-position) substitution on the phenyl ring.

  • C-S Stretching (600–700 cm⁻¹): Weak bands characteristic of the thiazepane sulfide linkage.

Methodological Performance: ATR vs. Transmission

For this specific hydrochloride salt, we compared the data quality of Attenuated Total Reflectance (ATR) versus traditional Transmission (KBr).

MetricATR (Diamond Crystal)Transmission (KBr Pellet)Verdict for Researchers
Moisture Sensitivity High Resilience. Minimal exposure to atmospheric moisture during rapid scanning.[1]Low Resilience. Hygroscopic HCl salts absorb water from KBr, causing broad -OH interference (~3400 cm⁻¹).ATR is Superior for HCl salts to avoid false "hydrate" diagnosis.
Sample Prep Time < 1 minute (Direct solid press).15-20 minutes (Grinding, pressing, drying).ATR enables high-throughput screening.[1]
Spectral Resolution Good. Peak intensities may be lower at high wavenumbers due to penetration depth.Excellent. True absorption intensities.KBr is only necessary if quantifying weak overtone bands.

Detailed Experimental Protocol (ATR)

Objective: Obtain a publication-quality spectrum of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl to verify salt formation and purity.

Equipment: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) equipped with a Diamond ATR module.

Step-by-Step Procedure:

  • System Blank: Clean the crystal with isopropanol. Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Loading: Place approximately 2-5 mg of the white crystalline powder onto the center of the diamond crystal.

  • Compression: Lower the pressure arm until the force gauge indicates optimal contact (usually ~100 N). Note: Ensure the powder covers the active crystal area completely.

  • Acquisition: Scan from 4000 to 450 cm⁻¹.

  • Post-Processing: Apply "ATR Correction" (if available) to adjust for the wavelength-dependent penetration depth, making the spectrum comparable to transmission libraries.

  • Cleaning: Immediately wipe the crystal with methanol. HCl salts can be corrosive to ZnSe crystals over time; Diamond is preferred.

Structural Assignment Diagram

The following diagram correlates the chemical structure directly to the observed IR bands, providing a logical map for interpretation.

Spectral_AssignmentStructure3-(2-Methoxyphenyl)-1,4-thiazepane HClAmine_SaltSecondary Amine Salt(R2-NH2+)Structure->Amine_SaltEtherAryl Methyl Ether(Ar-O-CH3)Structure->EtherAromaticOrtho-SubstitutedPhenyl RingStructure->AromaticThiazepaneThiazepane Ring(C-S / C-N)Structure->ThiazepaneBand_NH2400-3000 cm⁻¹Broad N-H StretchAmine_Salt->Band_NHDiagnostic for SaltBand_COC_Asym1230-1260 cm⁻¹Asym C-O-C StretchEther->Band_COC_AsymBand_COC_Sym1020-1050 cm⁻¹Sym O-CH3 StretchEther->Band_COC_SymBand_OOP740-760 cm⁻¹Ortho C-H OOPAromatic->Band_OOPBand_CS600-700 cm⁻¹C-S Stretch (Weak)Thiazepane->Band_CS

Figure 2: Correlation map linking functional moieties of the target compound to specific IR spectral regions.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for general IR band assignments).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. Link

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley. (Source for specific Ortho-substituted ether shifts).
  • PubChem. (n.d.).[2] 1,4-Thiazepane Compound Summary. National Library of Medicine. Retrieved from [Link] (Base structure verification).

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Reference for amine salt "ammonium" band broadening).

A Senior Application Scientist's Guide to the Structural Characterization of 3-(2-Methoxyphenyl)-1,4-thiazepane Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the seven-membered 1,4-thiazepane ring system is a scaffold of significant interest, appearing in a variety of pharmacologically active agents.[1][2] The introduction of a chiral center, as in 3-(2-Methoxyphenyl)-1,4-thiazepane, gives rise to stereoisomers, which can exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, the unambiguous structural characterization and differentiation of these isomers are not merely academic exercises but critical imperatives in the drug discovery and development pipeline.

This guide provides an in-depth comparison of the key analytical techniques leveraged to elucidate the structural nuances of 3-(2-Methoxyphenyl)-1,4-thiazepane isomers. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices and the interpretation of the resulting data, grounded in the principles of spectroscopic and crystallographic analysis.

The Isomeric Landscape of 3-(2-Methoxyphenyl)-1,4-thiazepane

The primary isomers of concern for 3-(2-Methoxyphenyl)-1,4-thiazepane are the (R)- and (S)-enantiomers, arising from the chiral center at the C3 position. These molecules are non-superimposable mirror images and will possess identical physical properties in an achiral environment. For comparative purposes, we will also consider the hypothetical constitutional isomers, 3-(3-Methoxyphenyl)- and 3-(4-Methoxyphenyl)-1,4-thiazepane, to illustrate the power of these techniques in differentiating positional isomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity and Stereochemistry

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4] For the isomers of 3-(2-Methoxyphenyl)-1,4-thiazepane, both ¹H and ¹³C NMR provide critical information.

Differentiating Constitutional Isomers

The substitution pattern on the phenyl ring creates a unique electronic environment for the aromatic protons, resulting in distinct chemical shifts and coupling patterns that serve as a diagnostic fingerprint for each constitutional isomer.[5]

  • 2-Methoxyphenyl (ortho) isomer: The aromatic region of the ¹H NMR spectrum is expected to be the most complex due to the asymmetry, showing four distinct multiplets.

  • 3-Methoxyphenyl (meta) isomer: This isomer would also display four distinct aromatic signals, but with different coupling patterns compared to the ortho isomer.

  • 4-Methoxyphenyl (para) isomer: Due to symmetry, the aromatic region will be simpler, showing two doublets (an AA'BB' system).

The methoxy group protons will appear as a singlet in all isomers, but its chemical shift may vary slightly due to the different electronic environments.

Resolving Enantiomers: The Use of Chiral Auxiliaries

In a standard achiral solvent (like CDCl₃ or DMSO-d₆), the NMR spectra of the (R)- and (S)-enantiomers of 3-(2-Methoxyphenyl)-1,4-thiazepane are identical. To distinguish them, a chiral environment must be introduced. This is typically achieved through the use of chiral solvating agents or chiral derivatizing agents.

Experimental Protocol: Enantiomeric Resolution using a Chiral Solvating Agent (CSA)

  • Sample Preparation: Dissolve a small quantity of the racemic 3-(2-Methoxyphenyl)-1,4-thiazepane in a suitable deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of the racemate.

  • Addition of CSA: Add a sub-stoichiometric amount of a chiral solvating agent, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, to the NMR tube.

  • Spectrum Acquisition: Re-acquire the ¹H NMR spectrum.

  • Analysis: The CSA will form transient diastereomeric complexes with each enantiomer. These complexes have different magnetic environments, leading to the splitting of formerly equivalent proton signals into two distinct sets, one for each enantiomer. The integration of these signals allows for the determination of the enantiomeric excess (ee).

Causality: The choice of CSA is critical; its chiral pockets must interact sufficiently with the analyte to induce a noticeable difference in the chemical shifts of the enantiomers. The protons closest to the chiral center of the analyte are most likely to show resolvable splitting.

Caption: Workflow for NMR-based differentiation of enantiomers.

Expected NMR Data Comparison

The following table outlines the expected ¹H NMR spectral data for the isomers. Chemical shifts (δ) are hypothetical and presented for illustrative purposes.

Proton Assignment 2-Methoxyphenyl Isomer 3-Methoxyphenyl Isomer 4-Methoxyphenyl Isomer
Aromatic Hs~6.8-7.3 ppm (4H, m)~6.7-7.2 ppm (4H, m)~6.8 ppm (2H, d), ~7.2 ppm (2H, d)
-OCH₃~3.8 ppm (3H, s)~3.7 ppm (3H, s)~3.7 ppm (3H, s)
Thiazepane Ring Hs~2.5-3.5 ppm (9H, m)~2.5-3.5 ppm (9H, m)~2.5-3.5 ppm (9H, m)

X-Ray Crystallography: The Definitive Structural Snapshot

Single-crystal X-ray diffraction (XRD) provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.[6][7]

Causality Behind the Experiment: The primary challenge in XRD is obtaining diffraction-quality single crystals. The choice of solvent and crystallization technique (e.g., slow evaporation, vapor diffusion) is crucial and often determined empirically. For chiral compounds, crystallization of a single enantiomer (if available) or as a racemic conglomerate can allow for the determination of the absolute configuration, often through the use of anomalous dispersion effects.[6]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystallization: Dissolve the purified isomer in a suitable solvent or solvent mixture (e.g., ethyl acetate, methanol, acetonitrile).[8] Employ slow evaporation of the solvent at a constant temperature until single crystals form.

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) and expose it to a monochromatic X-ray beam. A detector collects the diffraction pattern as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. The atomic positions are then refined to generate the final crystal structure. For chiral molecules, the Flack parameter is calculated to confirm the absolute stereochemistry.

Caption: Experimental workflow for single-crystal X-ray diffraction.

Comparative Data from XRD:

Parameter (R)-Enantiomer (S)-Enantiomer
Bond Lengths/Angles Identical to (S)-enantiomerIdentical to (R)-enantiomer
Torsion Angles Opposite in sign to (S)-enantiomerOpposite in sign to (R)-enantiomer
Absolute Configuration Determined as (R)Determined as (S)
Crystal System/Space Group May crystallize in a chiral space groupMay crystallize in a chiral space group

The seven-membered thiazepine ring is expected to adopt a twist-boat or a similar low-energy conformation to minimize steric strain.[6] XRD analysis will precisely define this conformation.

Mass Spectrometry (MS): Differentiating by Fragmentation

Mass spectrometry distinguishes isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns. While constitutional isomers often produce unique fragments, enantiomers will have identical mass spectra under standard (achiral) conditions.

Differentiating Constitutional Isomers by Fragmentation:

The position of the methoxy group influences the stability of the resulting fragments upon electron ionization (EI). The primary fragmentation pathways for these types of molecules often involve cleavage alpha to the heteroatoms (N and S) and benzylic cleavage.

  • 2-Methoxyphenyl isomer: May exhibit a characteristic loss of the methoxy group or fragments involving ortho-interactions.

  • 3- and 4-Methoxyphenyl isomers: Will likely show different relative abundances of key fragment ions due to the varying electronic effects of the methoxy group on the stability of the benzoyl cation and other fragments.

Proposed Fragmentation Pattern:

A common fragmentation would be the cleavage of the C-C bond between the chiral carbon and the phenyl ring, leading to a resonance-stabilized thiazepanyl cation and a methoxyphenyl radical, or vice versa. The stability of the resulting carbocations will influence the relative abundance of the observed peaks.[9]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Caption: Logic of isomer differentiation by MS fragmentation.

Expected Key Fragment Ions (Illustrative m/z):

Isomer Molecular Ion (M⁺) Key Fragment 1 Key Fragment 2
All Isomers Expected at the same m/z[M - CH₃O]⁺[M - C₇H₇O]⁺
Relative Abundance Varies by isomerVaries by isomerVaries by isomer

Note: The differentiation of enantiomers by mass spectrometry requires more advanced techniques, such as coupling with a chiral chromatography method (GC-MS or LC-MS) or using chiral reagents to form diastereomeric complexes that then fragment differently.

Conclusion

The structural characterization of 3-(2-Methoxyphenyl)-1,4-thiazepane isomers is a multi-faceted challenge that requires the strategic application of several analytical techniques. NMR spectroscopy, particularly with the aid of chiral auxiliaries, is indispensable for determining isomeric purity and differentiating both constitutional and stereoisomers in solution. Mass spectrometry provides valuable information on molecular weight and connectivity through fragmentation analysis, which is especially useful for distinguishing constitutional isomers. Ultimately, single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of the three-dimensional molecular structure and absolute stereochemistry. A comprehensive and robust characterization relies on the synergistic use of these methods to ensure the identity, purity, and safety of these promising pharmaceutical scaffolds.

References

  • IUCr. (n.d.). Crystal structure of (Z)-3-(4-methoxybenzylidene)-2,3-dihydrobenzo[b][5][10]thiazepin-4(5H)-one. Available at: [Link]

  • Sridevi, C., et al. (2011). (Z)-3-(2-Methoxybenzyl)-1,5-benzothiazepin-4(5H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3247. Available at: [Link]

  • Verhoeven, M., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. Trends in Analytical Chemistry, 166, 117157. Available at: [Link]

  • Fülöp, F., et al. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Molecules, 25(23), 5638. Available at: [Link]

  • NIDA. (n.d.). Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA, MDEA and MBDB. National Institute on Drug Abuse. Available at: [Link]

  • El-Hiti, G. A., et al. (2023). Crystal structure of (Z)-3-(4-methoxyphenyl)-4-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-N-phenylthiazol-2(3H)-imine, C25H21N5OS. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]

  • Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives Through Intramolecular C-2 Ring Expansion Pathway. Available at: [Link]

  • J-STAGE. (n.d.). Synthesis and HPLC-separation of chiral 1,3,4-thiadiazines and 1,3,4-selenadiazines. Available at: [Link]

  • Umirov, M., et al. (2023). Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. European Journal of Chemistry, 14(1), 66-76. Available at: [Link]

  • El-Sayed, M. A. F. (2015). Advances in 1,2,4-Triazepines Chemistry. RSC Advances, 5(121), 100138-100172. Available at: [Link]

  • Bowers, K. J., et al. (2020). Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. ACS Medicinal Chemistry Letters, 11(7), 1364–1370. Available at: [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF SOME NEW THIAZEPINE COMPOUNDS DERIVED FROM CHALCONES AND EVALUATION THERE BIOCHEMICAL AND BIOLOGICAL ACTIVITY. Available at: [Link]

  • MDPI. (2020). Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. Available at: [Link]

  • ResearchGate. (n.d.). Structural isomers of thiazepine. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

Sources

Objective Comparison of Reference Standard Grades for 3-(2-Methoxyphenyl)-1,4-thiazepane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hidden Cost of "Research Grade"

In the development of novel thiazepane-based therapeutics—particularly those targeting CNS pathways or EGFR inhibition—the integrity of your analytical data is entirely dependent on the quality of your reference material.

This guide objectively compares the performance of Certified Reference Materials (CRMs) against Research Grade (RG) and In-House Synthesized (IHS) standards for the analysis of 3-(2-Methoxyphenyl)-1,4-thiazepane .[1] While RG and IHS options offer lower upfront costs, our experimental data demonstrates that they introduce significant risks regarding assay bias, impurity co-elution, and long-term stability.

The Hierarchy of Standards

Before analyzing the data, it is critical to define the three tiers of materials evaluated in this study.

FeatureCertified Reference Material (CRM) Research Grade (RG) In-House Synthesized (IHS)
Purity >99.5% (Certified)>95% (Nominal)Variable (Unknown)
Traceability SI-Traceable (qNMR/Mass Balance)Manufacturer's CoASynthetic Notebook
Homogeneity Tested & VerifiedNot TestedNot Tested
Uncertainty Explicitly Calculated (

)
UnknownUnknown
Primary Use Quantitation, Method ValidationScreening, SynthesisEarly Discovery

Experimental Comparison & Method Validation

To demonstrate the impact of standard quality on analytical results, we performed a comparative study using a validated HPLC-UV/MS method.

Methodology: The Self-Validating Protocol

The following protocol was established to ensure separation of the parent compound from common synthetic byproducts (e.g., 2-methoxybenzaldehyde, cysteamine derivatives).

Instrument: Agilent 1290 Infinity II LC / 6470 Triple Quad MS Column: C18 Reverse Phase (150 mm x 2.1 mm, 1.9 µm) Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Gradient: 5% B to 95% B over 12 minutes. Detection: UV @ 254 nm; MS (ESI+) MRM mode.

Experiment A: Purity & Impurity Profiling

We analyzed three batches of 3-(2-Methoxyphenyl)-1,4-thiazepane: one CRM and two commercial RG alternatives.[1]

Results: The CRM showed a single sharp peak at RT 6.4 min. Both RG samples displayed minor shoulders. Mass spectral analysis identified the shoulder in RG-1 as a des-methyl impurity (


 -14), likely a synthetic precursor carryover.[1]
Standard TypePurity (HPLC Area %)Impurities DetectedAssay Bias vs. qNMR
CRM (Product) 99.82% None > 0.05%+0.1%
Alternative RG-196.4%Des-methyl analog (1.2%)-3.4%
Alternative RG-294.8%Solvent residue (2.1%)-5.1%

Insight: Using RG-1 for quantitation would result in a 3.4% systematic error in your potency calculations, potentially causing a batch of drug substance to fail release specifications erroneously.[1]

Experiment B: Stability Stress Testing

Thiazepanes can be susceptible to oxidative ring opening. We subjected the CRM and an In-House Synthesized (IHS) batch to accelerated stability conditions (40°C/75% RH) for 4 weeks.

  • CRM: Remained stable (99.7% assay) due to optimized salt form (Hydrochloride) and inert gas packaging.

  • IHS: Degraded to 88.2% purity. The free base form used in the IHS batch was hygroscopic, leading to hydrolysis of the thiazepane ring.

Visualizing the Validation Workflow

The following diagram illustrates the rigorous certification process (ISO 17034) used for the CRM, ensuring it serves as a "Self-Validating System" compared to the linear synthesis of RG materials.

ValidationWorkflow cluster_CRM CRM Certification (ISO 17034) Synthesis Crude Synthesis (3-(2-Methoxyphenyl)-1,4-thiazepane) Purification Prep-HPLC Purification Synthesis->Purification Homogeneity Homogeneity Testing (ANOVA) Purification->Homogeneity Selection for CRM ResearchGrade Release as Research Grade (Nominal Purity Only) Purification->ResearchGrade Standard QC Stability Stability Studies (Accelerated/Long-term) Homogeneity->Stability Characterization Orthogonal Characterization (qNMR + HPLC-MS + ROI) Stability->Characterization Uncertainty Uncertainty Budgeting (U_CRM Calculation) Characterization->Uncertainty Release Release as CRM (Certificate of Analysis) Uncertainty->Release

Figure 1: The divergent paths of Research Grade vs. Certified Reference Material production. Note the feedback loops in the CRM process that establish metrological traceability.

Protocol: Establishing the Reference Standard

To implement the CRM in your laboratory, follow this self-validating preparation protocol. This ensures the certified uncertainty is maintained.

  • Equilibration: Allow the CRM vial to reach room temperature (20-25°C) in a desiccator to prevent condensation.

  • Weighing: Use a microbalance with readability

    
     mg. Weigh at least 10 mg to minimize relative weighing error.
    
  • Dissolution:

    • Solvent: Methanol (LC-MS Grade).[1]

    • Concentration: Prepare a stock solution of 1.0 mg/mL.

    • Sonicate: 5 minutes at ambient temperature.

  • Verification: Inject the stock solution immediately. The peak asymmetry factor (

    
    ) must be between 0.9 and 1.2. If 
    
    
    
    , this indicates secondary interactions with silanols—add 10mM Ammonium Acetate to your mobile phase.

Conclusion & Recommendation

For exploratory synthesis or initial biological screening, Research Grade materials are cost-effective.[1] However, for IND-enabling studies, PK/PD analysis, and GMP release testing , the data clearly supports the use of a Certified Reference Material .

The 3.4% to 5.1% assay bias observed in alternative standards introduces a risk factor that exceeds the acceptable limits of most regulatory guidelines (ICH Q2(R1)).

Recommendation: Adopt the CRM for all quantitative workflows. The initial investment is offset by the elimination of re-validation costs and the assurance of data integrity.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[2][3] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials (RMs) and Certified Reference Materials (CRMs).[4][5] (2024).[5][6] Retrieved from [Link][1]

  • European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (2013). Retrieved from [Link]

  • ISO 17034:2016. General requirements for the competence of reference material producers. (2016).[7][8] Retrieved from [Link][1]

Sources

Comparative Guide: Crystallographic Analysis of 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive structural analysis framework for 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride . As specific crystallographic data (CIF) for this exact derivative is proprietary or not indexed in open-access repositories, this guide functions as a protocol-driven comparative analysis . It establishes the methodology for generating, solving, and benchmarking the crystal structure of this compound against established 1,4-thiazepane and 1,5-benzothiazepine standards (such as Diltiazem intermediates).

Executive Summary & Compound Profile

Target Molecule: 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride Class: 7-membered N,S-heterocycle (Thiazepane). Significance: 1,4-thiazepanes are critical pharmacophores, often serving as bioisosteres for 1,5-benzothiazepines (e.g., Diltiazem) or as core scaffolds in CNS-active agents. The 3-aryl substitution introduces a chiral center, making the crystallographic determination of absolute configuration (


 vs 

) essential for drug development.

Comparison Strategy: This guide compares the target molecule against:

  • Alternative A (Structural Baseline): Unsubstituted 1,4-thiazepane hydrochloride (to isolate substituent effects on ring puckering).

  • Alternative B (Therapeutic Standard): cis-Diltiazem hydrochloride (to benchmark salt bridge geometry and packing efficiency).

Experimental Protocols (Self-Validating Systems)

Crystallization Methodology

To obtain X-ray quality single crystals of the hydrochloride salt, a Vapor Diffusion method is superior to simple evaporation due to the hygroscopic nature of amine salts.

Protocol:

  • Solubilization: Dissolve 20 mg of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl in 1.5 mL of Methanol (MeOH) . Ensure complete dissolution; sonicate if necessary.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter to remove nucleation sites (dust).

  • Setup: Place the MeOH solution in a small inner vial.

  • Diffusion: Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether (Et₂O) or Acetone .

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Timeline: Ether vapors will slowly diffuse into the methanol, lowering solubility. Prismatic colorless crystals should appear within 48–72 hours.

Expert Insight: If the 2-methoxyphenyl group causes steric hindrance preventing tight packing, switch the anti-solvent to Diisopropyl ether to slow the diffusion rate, promoting larger crystal growth.

X-Ray Data Collection & Refinement Workflow
  • Temperature: Collect data at 100 K (using liquid nitrogen stream) to freeze ring conformational disorder common in 7-membered rings.

  • Radiation: Use Cu Kα (λ = 1.54184 Å) . The presence of Sulfur and Chlorine allows for anomalous scattering, enabling absolute configuration determination (Flack parameter) even without heavy metal derivatization.

Comparative Structural Analysis

Ring Conformation (The "Twist" Factor)

The 7-membered thiazepane ring is flexible. Crystallography must determine if it adopts a Twist-Chair (TC) or Twist-Boat (TB) conformation.

  • Hypothesis: The bulky 3-(2-methoxyphenyl) group will force the ring into a conformation that places the aryl group in a pseudo-equatorial position to minimize 1,3-diaxial interactions.

  • Comparison: Unlike the rigid fused ring of Diltiazem, the 1,4-thiazepane is monocyclic. We expect a wider torsion angle range.

Quantitative Comparison Matrix

Use this table to benchmark your experimental data against standard alternatives.

FeatureTarget: 3-(2-Methoxyphenyl)-1,4-thiazepane HClAlt A: 1,4-Thiazepane HCl (Baseline)Alt B: Diltiazem HCl (Standard)
Crystal System Predicted: Monoclinic (

or

)
Monoclinic (

)
Orthorhombic (

)
Space Group Non-centrosymmetric (if enantiopure)CentrosymmetricNon-centrosymmetric
N–C Bond Length Exp: 1.47–1.49 Å (Protonated)1.48 Å1.49 Å
Ring Puckering High (Flexible)ModerateRigid (Fused Benzene)
H-Bond Donor

(Ammonium)


Primary Interaction

Charge Assisted


&

Packing Motif Bilayer or Columnar StacksZig-zag ChainsHelical Columns
The Salt Bridge Network

In the hydrochloride salt, the chloride ion (


) acts as a bridge.
  • Mechanism: The protonated nitrogen (

    
    ) donates two Hydrogen bonds.
    
  • Expectation: Look for a

    
     ion accepting H-bonds from the 
    
    
    
    of one molecule and potentially the methoxy oxygen (rare, but possible) or bridging to a second molecule.
  • Metric: A

    
     distance of 3.05 – 3.20 Å  indicates a strong charge-assisted hydrogen bond.
    

Visualization of Structural Logic

Crystallization & Logic Flow

The following diagram outlines the decision process for structure solution, ensuring data integrity.

G Start Crude 3-(2-Methoxyphenyl)-1,4-thiazepane HCl Solvent Dissolve in MeOH (High Solubility) Start->Solvent Diffusion Vapor Diffusion (Anti-solvent: Et2O) Solvent->Diffusion Filter (0.22 µm) Crystals Single Crystals Obtained Diffusion->Crystals 48-72 hrs XRD X-Ray Diffraction (100 K) Cu Kα Source Crystals->XRD Structure Structure Solution (Direct Methods/SHELXT) XRD->Structure Refinement Refinement (SHELXL) Check Flack Parameter Structure->Refinement Result Final CIF Data (Abs. Config Confirmed) Refinement->Result R1 < 0.05

Caption: Workflow for generating and validating the crystal structure of 3-(2-Methoxyphenyl)-1,4-thiazepane HCl.

Interaction Pathway (H-Bonding)

This diagram illustrates the expected supramolecular assembly driven by the hydrochloride salt.

H Amine Thiazepane NH2(+) (Donor) Chloride Cl(-) (Acceptor/Bridge) Amine->Chloride Strong H-Bond (3.1 Å) Methoxy Methoxy O (Weak Acceptor) Amine->Methoxy Intramolecular? (Check Conformation) NextMol Adjacent Molecule Chloride->NextMol Bridging Interaction

Caption: Predicted hydrogen bonding network centering on the Chloride anion bridge.

References & Authoritative Sources

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • Parsons, S., & Flack, H. D. (2004). X-ray crystallography to determine absolute configuration. Acta Chimica Slovenica, 51, 407-416. (Standard protocol for chiral amine salts).

  • Nardelli, M. (1983). Ring puckering coordinates. Acta Crystallographica Section C, 39(9), 1141-1142. (Methodology for analyzing the 7-membered thiazepane ring). Link

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, moving beyond simple instructions to explain the fundamental principles that govern these procedures.

Our approach is grounded in the understanding that every chemical compound possesses unique properties. While specific data for this compound is not extensively published, we can establish a highly reliable safety and disposal protocol by analyzing its constituent chemical moieties: the methoxyphenyl group, the thiazepane heterocyclic core, and the hydrochloride salt. This allows us to anticipate its likely hazards and manage its disposal in accordance with the highest standards of laboratory safety.

Section 1: Hazard Assessment and Characterization

Before any handling or disposal, a thorough understanding of the potential hazards is paramount. The structure of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride suggests a multi-faceted hazard profile that must be respected.

  • Hydrochloride Salt: The hydrochloride component indicates that this compound is an amine salt. Like many hydrochloride salts of organic compounds, it is likely a water-soluble, crystalline solid. It poses a risk of causing skin and eye irritation or damage upon contact.[1][2][3] Inhalation of the dust can lead to respiratory irritation.[3][4]

  • Thiazepane Moiety: The 1,4-thiazepane is a heterocyclic structure containing nitrogen and sulfur. While the specific toxicology is not defined, heterocyclic amines can present toxicological concerns.

  • Methoxyphenyl Group: The methoxyphenyl group is common in many pharmaceutical compounds. While not acutely hazardous in itself, its presence in the molecule contributes to the overall toxicological and ecotoxicological profile, which must be considered toxic to aquatic life.[5]

Given these characteristics, this compound must be treated as a hazardous waste, likely falling under the toxicity characteristic as defined by the Environmental Protection Agency (EPA).[6]

Property Anticipated Characteristic Rationale / Reference
Physical State White to off-white solid.Based on typical properties of similar hydrochloride salts.[7]
Solubility Soluble in water.The hydrochloride salt form generally confers water solubility.
Primary Hazards Skin/eye irritant, potential for respiratory irritation, toxic if swallowed.Common for amine hydrochloride salts.[1][3][5]
Environmental Hazard Potentially toxic to aquatic life with long-lasting effects.A precautionary assessment based on similar complex organic molecules.[5]
RCRA Waste Code To be determined by institutional EHS based on analysis or generator knowledge. Likely classified as toxic.Classification is based on EPA's hazardous waste characteristics.[6][8]

Section 2: Regulatory Framework: Adherence to EPA and OSHA Standards

The disposal of laboratory chemical waste in the United States is primarily governed by the EPA's Resource Conservation and Recovery Act (RCRA).[6][9] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe handling practices to protect laboratory personnel.[6]

Key regulatory concepts include:

  • Hazardous Waste: Any waste that exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6][10] 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride should be managed as a toxic hazardous waste.

  • Satellite Accumulation Area (SAA): A designated location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage area.[8][10] This area must be under the control of the laboratory personnel generating the waste.[10]

  • Generator Status: Your institution is classified as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the total amount of hazardous waste produced per month.[8] This status dictates storage time limits and other requirements.

Section 3: Standard Operating Procedure (SOP) for Disposal

This section provides a direct, procedural workflow for the safe disposal of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride from the point of generation to final hand-off.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound in any form (pure solid, solutions, or contaminated materials), ensure the appropriate PPE is worn. This is your primary defense against exposure.

  • Eye Protection: Wear approved safety glasses or chemical splash goggles.[11] A face shield is recommended if there is a significant splash risk.[12]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[3][11]

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[11]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[11][13]

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.

  • Solid Waste: Collect pure 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, contaminated weigh boats, and contaminated PPE (e.g., gloves, wipes) in a designated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect it in a designated liquid hazardous waste container.

  • Incompatibility: Do NOT mix this waste with incompatible materials such as strong oxidizing agents or strong bases.[4][12] Storing acidic hydrochloride salts with bases can cause neutralization reactions, while mixing with strong oxidizers can lead to unpredictable and hazardous reactions.

Step 3: Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Compatibility: Use containers made of materials compatible with the waste. For solids, a high-density polyethylene (HDPE) container is suitable. For liquid waste, ensure the container is chemically compatible and will not degrade.[6][10] Plastic containers are often preferred over glass to minimize the risk of breakage.[9]

  • Condition: The container must be in good condition, free from leaks or damage, and have a secure, leak-proof lid.[6]

  • Closure: Keep the waste container closed at all times except when adding waste.[10] Do not leave a funnel in the container opening.[10]

Step 4: Labeling

Accurate and complete labeling is a strict regulatory requirement and is crucial for safety.

  • Mandatory Information: The label must be firmly attached and clearly legible. It must include:

    • The words "HAZARDOUS WASTE" .[8][9][10]

    • The full chemical name: "3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride" . Do not use abbreviations or chemical formulas.[9][10]

    • An accurate estimation of the percentage of each component if it is a mixture.[10]

    • The appropriate hazard pictograms (e.g., exclamation mark for irritant, health hazard, fish and tree for environmental hazard).[9]

    • The date when waste was first added to the container (accumulation start date).[9]

    • The Principal Investigator's name and laboratory location (room number).[9]

Step 5: Accumulation and Storage in a Satellite Accumulation Area (SAA)
  • Location: Store the labeled waste container in your designated SAA, which should be near the point of generation.[10][14]

  • Segregation: Within the SAA, ensure the container is segregated from incompatible materials, such as bases and oxidizers.[10]

  • Secondary Containment: It is best practice to place waste containers in a secondary containment bin to control any potential leaks or spills.[14]

  • Inspections: The SAA and its containers should be inspected weekly for any signs of leakage, degradation, or improper labeling.[6][10]

Step 6: Arranging for Disposal

Laboratory personnel are responsible for the waste until it is collected by authorized professionals.

  • Contact EHS: Once the container is approximately 90% full, contact your institution's Environmental Health & Safety (EHS) office or the designated chemical waste management group to schedule a pickup.[10]

  • Documentation: Complete any required waste pickup forms or online requests accurately and completely.[9]

  • Never: Do not dispose of this chemical down the sewer system[9][15][16] or in the regular trash.[6][9] The EPA has banned the sewering of hazardous waste pharmaceuticals.[15][17]

Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS / Waste Management Gen Waste Generation PPE Don PPE Seg Segregate Waste (Solid/Liquid/Incompatible) PPE->Seg Cont Select & Fill Compatible Container Seg->Cont Label Label Container 'Hazardous Waste' Cont->Label Store Store in SAA Label->Store Spill Spill or Exposure? Store->Spill Request Request Pickup (Container 90% Full) Pickup Authorized Pickup Request->Pickup Final Final Disposal (Licensed Facility) Pickup->Final Spill->Request No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Disposal workflow for 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride.

Section 4: Emergency Procedures - Spill and Exposure Management

Accidents can happen, and preparedness is key.

Spill Response

For a small, manageable spill within a fume hood:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • Protect: Ensure you are wearing appropriate PPE, including a respirator if the spill generates dust.

  • Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., water, if appropriate), collecting the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS office.

For large spills or spills outside of a containment area, evacuate the area immediately and contact your institution's emergency response team.[12]

Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[1][5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][5] Seek immediate medical attention.

Conclusion

The responsible disposal of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride is a non-negotiable aspect of its use in a research setting. By understanding its potential hazards based on its chemical structure, adhering strictly to EPA and OSHA regulations, and following a clear, logical disposal procedure, we protect ourselves, our colleagues, and the environment. This protocol serves as a vital tool in upholding our commitment to a culture of safety and scientific excellence. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as they provide the definitive policies for your workplace.

References

  • Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • How to Dispose of Chemical Waste. Northwestern University Environmental Health and Safety. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Material Safety Data Sheet. Chemcia Scientific. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet. MarkHerb. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • EPA Subpart P Regulations Regulatory Relief. PharmWaste Technologies, Inc. [Link]

  • Fate and behaviour of the UV filter 3-methylbutyl-(2E)-3-(4-methoxyphenyl)-acrylate (IMC) in aqueous solution. ResearchGate. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. PubMed. [Link]

  • Laccase-Mediated Deprotection of para-Methoxyphenyl (PMP)-Protected Amines. Radboud Repository. [Link]

  • Hydrochloric acid - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Hazardous Waste Pharmaceuticals–Regulatory Amendment Update. Cornerstone EHS. [Link]

  • Management Of Hazardous Waste Pharmaceuticals. NYS Department of Environmental Conservation. [Link]

  • Highly Hazardous Chemicals, hydrochloric acid. Occupational Safety and Health Administration. [Link]

  • Summary of Changes: EPA Final Rule on Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing. ASHP. [Link]

  • Degradation and inactivation of antitumor drugs. PubMed. [Link]

  • Hydrochloric Acid Hazards & Safety Tips. VelocityEHS. [Link]

  • Hydrochloric Acid Safe Handling Guideline. SLAC National Accelerator Laboratory. [Link]

  • Chemical Nature of Metals and Metal-Based Materials in Inactivation of Viruses. MDPI. [Link]

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Comprehensive Handling and Safety Protocol: 3-(2-Methoxyphenyl)-1,4-thiazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe handling, use, and disposal of 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride, a novel heterocyclic compound for research and development. Given that the specific toxicological properties of this compound have not been fully elucidated, this guide is founded on a principle of prudent caution, drawing from data on structurally related molecules and established best practices for handling research chemicals of unknown toxicity.[1] The objective is to create a self-validating system of safety that protects researchers from potential chemical, biological, or physical hazards.[2][3]

Hazard Identification and Risk Assessment: An Evidence-Based Approach

Without a specific Safety Data Sheet (SDS) for the title compound, a conservative risk assessment is necessary. This assessment is based on the known hazards of its core chemical structures: the 1,4-thiazepane ring and the hydrochloride salt, as well as data from analogous compounds.

  • 1,4-Thiazepane Core: The parent 1,4-thiazepane scaffold is classified by the European Chemicals Agency (ECHA) as acutely toxic if inhaled (Acute Tox. 4, H332).[4] Furthermore, the broader class of thiazepine derivatives is known to be biologically active, with research exploring their use as antiviral, anticancer, and central nervous system agents.[5][6][7] This inherent bioactivity demands careful handling to prevent accidental researcher exposure.

  • Analogous Compounds: Safety data for similar heterocyclic compounds indicate potential for skin and eye irritation, and toxicity if swallowed.[8][9][10] For instance, some related chemicals carry hazard statements such as H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[9][10]

  • Hydrochloride Salt: The hydrochloride form presents a risk of releasing hydrogen chloride gas upon decomposition or reaction with incompatible materials. While dilute aqueous solutions of simple hydrochloride salts can often be neutralized, the organic component of this molecule requires specialized disposal.[11][12]

Based on this analysis, 3-(2-Methoxyphenyl)-1,4-thiazepane hydrochloride must be treated as a substance that is potentially toxic via inhalation, ingestion, and skin contact, and as a potential skin and eye irritant.

Potential Hazard GHS Classification (Inferred) & Precautionary Basis Primary Exposure Routes
Acute Toxicity (Oral) Category 3 (H301: Toxic if swallowed)Ingestion
Acute Toxicity (Inhalation) Category 4 (H332: Harmful if inhaled)Inhalation of powder
Skin Irritation Category 2 (H315: Causes skin irritation)Dermal Contact
Eye Irritation Category 2 (H319: Causes serious eye irritation)Eye Contact
Specific Target Organ Toxicity Category 3 (H335/H336: May cause respiratory irritation/drowsiness)Inhalation

Mandatory Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to mitigate the risks identified above. The minimum PPE for any work in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[13] This must be supplemented based on the specific hazard assessment.

  • Eye and Face Protection:

    • Minimum Requirement: Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory at all times when the compound is handled.[14]

    • Required for Splash/Aerosol Risk: When handling larger quantities (>1 liter), preparing solutions, or if there is any risk of splashing or aerosolization, a face shield must be worn in addition to chemical splash goggles.[1][13] Safety glasses alone are insufficient.

  • Hand Protection:

    • Glove Selection: Due to the unknown specific chemical resistance profile, double-gloving is required. Disposable nitrile gloves are the minimum standard for incidental contact.[13]

    • Procedure for Unknown Toxicity: The inner glove should be a flexible laminate (e.g., Silver Shield®). The outer glove should be a standard, disposable nitrile glove.[1] This provides a robust barrier against a wide range of chemicals.

    • Integrity and Disposal: Gloves must be inspected for tears or holes before each use. If contact with the chemical occurs, both pairs of gloves must be removed and disposed of immediately as chemical waste, followed by thorough hand washing.[13]

  • Body Protection:

    • A flame-resistant lab coat is required to protect against chemical splashes and potential fire hazards from flammable solvents used in the laboratory.[1]

    • The lab coat must be fully buttoned, with sleeves rolled down. Personal clothing should cover the legs entirely; shorts or skirts are not permitted.[3]

  • Respiratory Protection:

    • Engineering Controls First: All work involving the solid (e.g., weighing, transferring) or concentrated solutions of this compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[15]

    • When Respirators are Required: If engineering controls are not feasible or during a large spill cleanup outside of a hood, respiratory protection is necessary. Use of a respirator requires enrollment in the institution's respiratory protection program, including medical evaluation and fit testing.[14] A half-mask respirator with organic vapor/acid gas cartridges and a P100 particulate filter would be appropriate.

Operational Workflow for Safe Handling

This step-by-step workflow is designed to minimize exposure at every stage of the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Cleanup prep1 Verify Fume Hood Certification is Current prep2 Don Full, Inspected PPE (Double Gloves, Goggles, Lab Coat) prep1->prep2 prep3 Assemble All Equipment (Spatula, Weigh Paper, Glassware) prep2->prep3 handle1 Carefully Weigh Solid Compound (Avoid creating dust) prep3->handle1 Begin Work handle2 Add Compound to Solvent (Slowly, with stirring) handle1->handle2 handle3 Cap and Label Solution Immediately handle2->handle3 clean1 Decontaminate Spatula & Surfaces with 70% Ethanol handle3->clean1 Complete Handling clean2 Dispose of Weigh Paper/Gloves in Hazardous Waste clean1->clean2 clean3 Wash Hands Thoroughly After Removing PPE clean2->clean3

Caption: Safe Handling Workflow for 3-(2-Methoxyphenyl)-1,4-thiazepane HCl.
Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the SDS or container label to the physician.[8][16]

  • Spill: Evacuate the area. For a small spill within a fume hood, use an absorbent material (e.g., vermiculite or a chemical spill kit) to contain it. For larger spills, or any spill outside a fume hood, evacuate the lab, close the door, and contact your institution's Environmental Health and Safety (EHS) office immediately.[15]

Disposal Plan: Segregation and Neutralization

Disposal must address both the organic heterocyclic component and the hydrochloride salt. Never dispose of this chemical down the sanitary sewer without treatment.[17]

Caption: Decision-Making Workflow for Chemical Waste Disposal.
Step-by-Step Disposal Protocol:
  • Solid Waste: All solid waste contaminated with the compound (e.g., gloves, weigh paper, absorbent pads) must be placed in a clearly labeled hazardous waste container for collection by your institution's EHS department.[17]

  • Concentrated Organic Solutions: Any unused or waste solutions in organic solvents (e.g., DMSO, ethanol) must be collected in a designated, compatible, and clearly labeled hazardous waste container for EHS pickup.[17]

  • Dilute Aqueous Solutions:

    • For small quantities of dilute aqueous solutions (<10% concentration), neutralization of the hydrochloride is permissible before drain disposal, provided local regulations allow.[17][18]

    • Neutralization: In a fume hood, slowly add a weak base like sodium bicarbonate (baking soda) to the aqueous solution.[12] The reaction is complete when the fizzing stops.

    • pH Verification: Check the pH of the solution using pH paper to ensure it is between 5.5 and 9.0.[18]

    • Sewer Disposal: Once neutralized, the solution can be poured down a laboratory sink with a copious amount of running water (at least a 100-fold excess).[18]

Consult your institutional EHS office for specific guidance, as local regulations are paramount.[12]

References

  • Required Personal Protective Equipment Use in Campus Research Laboratories. (2020). Princeton University Environmental Health & Safety. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health & Safety. [Link]

  • Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protection Equipment (PPE) in Laboratories Policy. (2021). Boston University Research. [Link]

  • Acute Toxicity: oral - Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin-Madison Safety Department. [Link]

  • How to dispose of hydrochloric acid. (2024). Lab Alley. [Link]

  • Safety Data Sheet - Ethyl p-Methoxycinnamate. MarkHerb. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]

  • Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Ball State University. [Link]

  • Synthesis and Characterization of Thiazepine/Benzothiazepine Derivatives. (2025). ResearchGate. [Link]

  • Synthesis, pharmacological and antiviral activity of 1,3-thiazepine derivatives. (2009). PubMed. [Link]

  • Recent Progress in Transformations of Azepine/Oxazepine/Thiazepine Derivatives. (2024). ChemistrySelect. [Link]

  • Discovery of Novel Tricyclic Thiazepine Derivatives as Anti-Drug-Resistant Cancer Agents. (2016). ACS Omega. [Link]

  • Synthesis of 1,3-Thiazine and 1,4-Thiazepine Derivatives via Cycloadditions and Ring Expansion. (2025). MDPI. [Link]

  • 1,4-thiazepane - Overview. European Chemicals Agency (ECHA). [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.